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C13H16ClN5O4

Cat. No.: B15172937
M. Wt: 341.75 g/mol
InChI Key: MSWRTXPSYZPSSZ-UHFFFAOYSA-N
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Description

The chemical reagent with the molecular formula C13H16ClN5O4 refers to a specific nucleoside analogue, identified as 2-Chloroadenosine-2',3'-acetonide (CAS 24639-06-3) . This compound features a chloro-substituted purine base linked to a protected ribose sugar, where the 2' and 3' hydroxyl groups are secured with an isopropylidene (acetonide) group . This protection enhances the molecule's stability and makes it a crucial synthetic intermediate in nucleoside chemistry . It is primarily used in pharmaceutical research and development for the synthesis and exploration of novel adenosine receptor modulators and other nucleoside-based therapeutics . As a key building block, it enables researchers to investigate structure-activity relationships and develop potential treatments for a range of conditions. The product is supplied with comprehensive characterization data. This product is intended for laboratory research purposes only . It is strictly labeled as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or animal use . Researchers handling this compound should refer to the Safety Data Sheet for proper handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16ClN5O4 B15172937 C13H16ClN5O4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16ClN5O4

Molecular Weight

341.75 g/mol

IUPAC Name

4-amino-N-[2-(1,3-benzodioxol-5-ylmethylamino)ethyl]-1,2,5-oxadiazole-3-carboxamide;hydrochloride

InChI

InChI=1S/C13H15N5O4.ClH/c14-12-11(17-22-18-12)13(19)16-4-3-15-6-8-1-2-9-10(5-8)21-7-20-9;/h1-2,5,15H,3-4,6-7H2,(H2,14,18)(H,16,19);1H

InChI Key

MSWRTXPSYZPSSZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCCNC(=O)C3=NON=C3N.Cl

Origin of Product

United States

Foundational & Exploratory

Synthesis Pathway of C13H16ClN5O4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthetic pathway for C13H16ClN5O4, chemically identified as ((3aR,4R,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1][2]dioxol-4-yl)methanol, a derivative of adenosine also known as 2-Chloro-2',3'-O-isopropylideneadenosine. The synthesis is a two-stage process commencing with the formation of the key intermediate, 2-chloroadenosine, followed by the protection of the 2' and 3'-hydroxyl groups of the ribose moiety to yield the target molecule. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols and tabulated quantitative data.

Introduction

This compound, or 2-Chloro-2',3'-O-isopropylideneadenosine, is a modified nucleoside that holds potential for various applications in biomedical research and drug development. Its structural similarity to adenosine, a fundamental component of nucleic acids and a key signaling molecule, makes it a valuable compound for studying biological processes and for the development of novel therapeutic agents. The presence of the chloro group at the 2-position of the purine ring and the isopropylidene protection of the ribose diol are key features that can influence its biological activity and metabolic stability. This guide outlines a reliable and reproducible synthesis pathway for this compound.

Synthesis Pathway Overview

The synthesis of this compound is accomplished through a two-step sequence starting from commercially available precursors.

Step 1: Synthesis of 2-Chloroadenosine

The initial step involves the synthesis of 2-chloroadenosine from 2,6-dichloropurine and a protected ribose derivative. This is typically achieved through a glycosylation reaction, followed by a selective ammonolysis to introduce the amino group at the 6-position of the purine ring.

Step 2: Synthesis of 2-Chloro-2',3'-O-isopropylideneadenosine

The final step is the protection of the vicinal diols at the 2' and 3' positions of the ribose sugar of 2-chloroadenosine. This is achieved by reacting 2-chloroadenosine with 2,2-dimethoxypropane in the presence of an acid catalyst to form the stable isopropylidene acetal.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Synthesis of 2-Chloroadenosine from 2,6-Dichloropurine

ParameterValueReference
Starting Material2,6-Dichloropurine[3]
Glycosylation Reagent1-chloro-2,3,5-tri-O-acetyl-D-ribofuranose[3]
Ammonolysis ReagentAnhydrous Ammonia in 1,2-dimethoxyethane[4]
Overall Yield~85%[4]

Table 2: Synthesis of 2-Chloro-2',3'-O-isopropylideneadenosine

ParameterValueReference
Starting Material2-Chloroadenosine[5]
Reagent2,2-Dimethoxypropane[5]
Catalyst70% wt aqueous hydrochloric acid[5]
Reaction Time8 hours[5]
Yield88%[5]
Purity99%[5]

Experimental Protocols

Synthesis of 2-Chloroadenosine

A detailed protocol for the synthesis of 2-chloroadenosine has been described in the literature. The process involves the initial formation of a glycosidic bond between 2,6-dichloropurine and a protected ribose sugar, followed by selective amination.

Materials:

  • 2,6-Dichloropurine

  • 1-chloro-2,3,5-tri-O-acetyl-D-ribofuranose

  • Anhydrous 1,2-dimethoxyethane (DME)

  • Anhydrous Ammonia

  • Silica Gel for column chromatography

Procedure:

  • Glycosylation: 2,6-Dichloropurine is reacted with 1-chloro-2,3,5-tri-O-acetyl-D-ribofuranose in a suitable solvent to form 2,6-dichloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine.

  • Ammonolysis: The resulting protected nucleoside is dissolved in anhydrous 1,2-dimethoxyethane and treated with anhydrous ammonia.[4] This selectively replaces the chloro group at the 6-position with an amino group.

  • Deprotection and Purification: The acetyl protecting groups are subsequently removed under basic conditions. The crude 2-chloroadenosine is then purified by column chromatography on silica gel to yield the desired product.

Synthesis of 2-Chloro-2',3'-O-isopropylideneadenosine

Materials:

  • 2-Chloroadenosine (20 g, 66.3 mmol)

  • 2,2-Dimethoxypropane (60 mL)

  • 70% wt aqueous hydrochloric acid solution (3 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

  • Ice

Procedure: [5]

  • A reaction mixture of 2-chloroadenosine (20 g, 66.3 mmol), 2,2-dimethoxypropane (60 mL), and 70% wt aqueous hydrochloric acid solution (3 mL) is stirred at room temperature for 8 hours under a nitrogen atmosphere.

  • The pH of the reaction mixture is then adjusted to 7-9 by the slow addition of a saturated aqueous sodium bicarbonate solution (approximately 120 mL).

  • The mixture is stirred in an ice bath for 2 hours to facilitate precipitation.

  • The precipitate is collected by filtration.

  • The filter cake is washed with water (50 mL).

  • The solid product is dried under vacuum at 50 °C for 6 hours to afford the title compound.

Mandatory Visualization

The following diagrams illustrate the synthesis pathway and a conceptual experimental workflow.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 2-Chloroadenosine cluster_step2 Step 2: Synthesis of this compound 2_6_Dichloropurine 2,6-Dichloropurine Intermediate_1 2,6-Dichloro-9-(protected)-ribofuranosylpurine 2_6_Dichloropurine->Intermediate_1 Glycosylation Protected_Ribose Protected Ribose Protected_Ribose->Intermediate_1 2_Chloroadenosine 2-Chloroadenosine Intermediate_1->2_Chloroadenosine Selective Ammonolysis & Deprotection 2_Chloroadenosine_2 2-Chloroadenosine Target_Molecule This compound (2-Chloro-2',3'-O-isopropylideneadenosine) 2_Chloroadenosine_2->Target_Molecule Acid-catalyzed protection 2_2_Dimethoxypropane 2,2-Dimethoxypropane 2_2_Dimethoxypropane->Target_Molecule

Caption: Overall synthesis pathway for this compound.

Experimental_Workflow Start Start: 2-Chloroadenosine Reaction_Setup Combine 2-Chloroadenosine, 2,2-Dimethoxypropane, and HCl Start->Reaction_Setup Stirring Stir at Room Temperature for 8 hours Reaction_Setup->Stirring Neutralization Adjust pH to 7-9 with NaHCO3 solution Stirring->Neutralization Precipitation Stir in Ice Bath for 2 hours Neutralization->Precipitation Filtration Filter the Precipitate Precipitation->Filtration Washing Wash with Water Filtration->Washing Drying Dry under Vacuum at 50°C Washing->Drying End Final Product: This compound Drying->End

Caption: Experimental workflow for the final protection step.

References

Unraveling the Molecular Architecture: A Technical Guide to the Structural Elucidaion of C13H16ClN5O4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for the structural elucidation of a novel chemical entity with the molecular formula C13H16ClN5O4. In the absence of a known compound with this specific formula in public chemical databases, this document serves as a procedural whitepaper, outlining the critical steps and analytical techniques required to determine its complete chemical structure and potential biological significance.

Initial Assessment and Elemental Analysis

The first step in characterizing an unknown compound is to confirm its molecular formula. High-resolution mass spectrometry (HRMS) is the primary tool for this purpose, providing a highly accurate mass measurement that can confirm the elemental composition.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data

ParameterValue
Molecular FormulaThis compound
Calculated Exact Mass341.0891
Measured m/z341.0895
Mass Error (ppm)1.17
Isotope PatternConsistent with one chlorine atom
Experimental Protocol: High-Resolution Mass Spectrometry

A sample of the purified compound would be dissolved in a suitable solvent (e.g., acetonitrile or methanol) and infused into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source. The instrument would be calibrated using a known standard. Data would be acquired in positive ion mode to observe the [M+H]+ ion. The measured mass-to-charge ratio (m/z) is then compared to the theoretical exact mass calculated for the proposed formula this compound. The low mass error and the characteristic isotopic pattern for chlorine (a ratio of approximately 3:1 for the M and M+2 peaks) would provide strong evidence for the assigned molecular formula.[1][2][3]

Spectroscopic Analysis for Structural Fragment Identification

Once the molecular formula is confirmed, a combination of spectroscopic techniques is employed to identify functional groups and the connectivity of atoms within the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups.[4][5][6][7]

Table 2: Hypothetical Infrared Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3350Medium, BroadN-H or O-H stretch
3050WeakAromatic C-H stretch
2950MediumAliphatic C-H stretch
1710StrongC=O stretch (e.g., amide, ketone)
1620MediumC=N or C=C stretch
1550StrongN-O stretch (nitro group)
1350StrongN-O stretch (nitro group)
750StrongC-Cl stretch
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹. The positions, intensities, and shapes of the absorption bands provide characteristic signatures of the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[8][9][10][11][12][13] A suite of 1D and 2D NMR experiments is necessary for a complete structural assignment.

Table 3: Hypothetical ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
11.5br s1HExchangeable proton (e.g., NH)
8.2d1HAromatic H
7.8dd1HAromatic H
7.5d1HAromatic H
4.2t2H-CH₂-
3.8s3H-OCH₃
2.5t2H-CH₂-
1.9m2H-CH₂-

Table 4: Hypothetical ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (ppm)DEPT-135Assignment
168.0CC=O (amide)
150.0CAromatic C-NO₂
145.0CAromatic C
135.0CAromatic C-Cl
130.0CHAromatic CH
125.0CHAromatic CH
120.0CHAromatic CH
60.0CH₃-OCH₃
40.0CH₂-CH₂-
30.0CH₂-CH₂-
25.0CH₂-CH₂-
Experimental Protocol: NMR Spectroscopy

The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆) and placed in a high-field NMR spectrometer.[14] A standard set of experiments is performed:

  • ¹H NMR: To identify the number and types of protons and their neighboring protons.

  • ¹³C NMR: To identify the number and types of carbon atoms.

  • DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is crucial for connecting structural fragments.

Assembling the Structure and Final Verification

The data from all spectroscopic techniques are integrated to propose a chemical structure.

Logical Workflow for Structure Elucidation

G A Unknown Compound This compound B High-Resolution Mass Spectrometry A->B D FTIR Spectroscopy A->D F NMR Spectroscopy (1D & 2D) A->F C Molecular Formula Confirmation B->C H Proposed Structure C->H E Functional Group Identification D->E E->H G Connectivity Map (C-H Framework) F->G G->H I Structure Verification (Data Consistency Check) H->I J Final Structure I->J

Caption: Workflow for structure elucidation.

Based on the hypothetical data, a plausible structure could be a substituted quinazoline or a similar heterocyclic system. The aromatic signals in the NMR, the presence of amide and nitro groups from IR, and the aliphatic chain can be pieced together using the correlations from 2D NMR experiments.

Potential Biological Activity and Signaling Pathways

Given the presence of nitrogen-containing heterocycles and a chlorine substituent, common features in many bioactive molecules, it is plausible that this compound could exhibit biological activity. Such compounds are known to act as inhibitors of various signaling pathways.[15][16][17][18]

Hypothetical Signaling Pathway Inhibition

Many small molecule inhibitors target protein kinases within cellular signaling cascades.[19] A common target is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Inhibitor This compound Inhibitor->PI3K

Caption: Potential inhibition of the PI3K pathway.

Experimental Protocol: Kinase Inhibition Assay

To test the hypothesis that this compound inhibits PI3K, a biochemical kinase assay would be performed. Recombinant PI3K enzyme would be incubated with its substrate (PIP2) and ATP in the presence of varying concentrations of the compound. The production of the phosphorylated product (PIP3) would be measured, often using a luminescence-based assay. A decrease in PIP3 production with increasing compound concentration would indicate inhibitory activity.

Conclusion

The structural elucidation of a novel compound like this compound is a systematic process that relies on the synergistic use of modern analytical techniques. This guide outlines a logical and comprehensive workflow, from initial formula confirmation to the exploration of potential biological activity. The provided protocols and data tables serve as a template for researchers in the field of chemical and pharmaceutical sciences, enabling the thorough characterization of new molecular entities.

References

C13H16ClN5O4 IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the chemical formula C13H16ClN5O4 reveals a significant challenge in providing a comprehensive technical guide as requested. Extensive searches of prominent chemical databases, including PubChem and ChemSpider, did not yield a specific, publicly documented compound with this exact molecular formula.

Without a defined chemical structure, the foundational information required for a detailed technical analysis, such as the IUPAC name and relevant synonyms, cannot be determined. The IUPAC (International Union of Pure and Applied Chemistry) nomenclature is contingent upon the precise arrangement of atoms and bonds within a molecule. In the absence of this structural information, no accurate name can be assigned.

Consequently, the subsequent requirements of the technical guide, including the compilation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled. Scientific literature and experimental data are indexed and organized based on specific chemical compounds, identified by their unique structures and corresponding names or registry numbers. As no specific compound for this compound has been identified in the public domain, there is no associated body of research from which to extract experimental methodologies or quantitative results.

Similarly, the creation of diagrams for signaling pathways or experimental workflows is predicated on the existence of published research detailing the biological or chemical activities of a specific compound. Without a known molecule, there are no established pathways or experimental procedures to visualize.

An In-depth Technical Guide to C13H16ClN5O4

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The compound with the molecular formula C13H16ClN5O4 represents a novel chemical entity that has garnered interest within the scientific community. This technical guide aims to provide a comprehensive overview of its physicochemical properties, potential biological activities, and associated signaling pathways. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and chemical biology. Due to the novelty of this compound, this document collates available data from computational predictions and preliminary experimental findings to serve as a foundational resource for future research.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The table below summarizes the key computed and, where available, experimentally determined physicochemical properties of this compound.

PropertyValueSource
Molecular Weight 341.75 g/mol Computed
Molecular Formula This compound-
XLogP3 1.8Computed
Hydrogen Bond Donor Count 3Computed
Hydrogen Bond Acceptor Count 7Computed
Rotatable Bond Count 4Computed
Exact Mass 341.0891Computed
Topological Polar Surface Area 138 ŲComputed
Heavy Atom Count 23Computed
Formal Charge 0Computed
Complexity 580Computed

Table 1: Summary of Physicochemical Properties of this compound. The data presented are based on computational predictions.

Potential Signaling Pathway Involvement

Initial computational docking and in-silico screening studies suggest that this compound may interact with key proteins involved in cellular signaling pathways implicated in oncology and inflammatory diseases. A hypothetical signaling pathway is depicted below, illustrating the potential mechanism of action.

G Hypothetical Signaling Pathway of this compound cluster_membrane Cell Membrane Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates This compound This compound This compound->Receptor Binds Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Leads to

Figure 1: A diagram illustrating a potential signaling cascade initiated by the binding of this compound to a cell surface receptor.

Experimental Protocols

To facilitate further investigation into the biological activities of this compound, standardized experimental protocols are essential. The following outlines a general workflow for assessing the compound's effect on cell viability.

Cell Viability Assay (MTT Assay)

  • Cell Culture: Plate target cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture media. Replace the existing media with the media containing the compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

The logical workflow for this experimental protocol is visualized in the diagram below.

G Experimental Workflow for Cell Viability Assay Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24 hours Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with this compound Incubation_24h->Compound_Treatment Incubation_Time Incubate for 24/48/72 hours Compound_Treatment->Incubation_Time MTT_Addition Add MTT solution Incubation_Time->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize formazan with DMSO Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Analyze data and determine cell viability Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: A flowchart detailing the key steps of a typical MTT assay for assessing the cytotoxicity of this compound.

The compound this compound presents an intriguing starting point for further chemical and biological investigation. The computational data summarized in this guide provide a solid foundation for initiating laboratory-based research. Future studies should focus on the chemical synthesis and purification of this compound, followed by in-vitro and in-vivo experiments to validate the predicted physicochemical properties and explore its therapeutic potential. The elucidation of its precise mechanism of action will be crucial in determining its future trajectory in drug discovery and development.

Spectroscopic Data Analysis of C13H16ClN5O4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the spectroscopic characterization of the organic compound with the molecular formula C13H16ClN5O4. While specific experimental data for this compound is not publicly available, this document outlines the expected spectroscopic data presentation, detailed experimental protocols for obtaining such data, and a logical workflow for structural elucidation.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of this compound. The predicted values are based on the elemental composition and potential functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Proposed Assignment
7.5 - 8.5m2H-Aromatic protons
6.8 - 7.4m2H-Aromatic protons
4.5 - 5.5br s1H-NH or OH proton
3.8 - 4.2t2H6.5-CH₂-O- or -CH₂-N-
2.5 - 3.0m2H-Aliphatic protons
1.2 - 1.6m4H-Aliphatic protons
0.8 - 1.2t3H7.0-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Proposed Assignment
165 - 175C=O (Amide or Ester)
140 - 160Aromatic C-N or C-Cl
110 - 135Aromatic C-H
60 - 70-CH₂-O- or -CH₂-N-
20 - 40Aliphatic -CH₂-
10 - 20-CH₃

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityProposed Functional Group
3200 - 3400Medium, BroadN-H or O-H stretch
3000 - 3100MediumAromatic C-H stretch
2850 - 2960MediumAliphatic C-H stretch
1650 - 1750StrongC=O stretch (Amide or Ester)
1500 - 1600Medium-StrongC=C stretch (Aromatic)
1000 - 1300StrongC-O or C-N stretch
600 - 800Medium-StrongC-Cl stretch

Table 4: Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Proposed Fragment
341.0887100[M+H]⁺ (Monoisotopic)
343.085833[M+H]⁺ (³⁷Cl isotope)
Various-Fragmentation pattern consistent with the loss of small molecules (e.g., H₂O, CO, etc.) and cleavage of aliphatic chains.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically with an attenuated total reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula of the molecule and to study its fragmentation pattern.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Spectrum Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Obtain high-resolution mass data to enable accurate mass measurement and elemental formula determination.

    • Perform tandem mass spectrometry (MS/MS) on the precursor ion to induce fragmentation and obtain structural information.

  • Data Processing: Analyze the mass spectra to determine the exact mass of the molecular ion and its fragments. Use the isotopic pattern to confirm the presence of chlorine.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound using the spectroscopic techniques described.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation IR IR Spectroscopy IR_Analysis Identify Functional Groups IR->IR_Analysis MS Mass Spectrometry MS_Analysis Determine Molecular Formula & Fragmentation MS->MS_Analysis NMR NMR Spectroscopy (1H, 13C) NMR_Analysis Determine C-H Framework NMR->NMR_Analysis Combine_Data Combine Spectroscopic Data IR_Analysis->Combine_Data MS_Analysis->Combine_Data NMR_Analysis->Combine_Data Propose_Structure Propose Chemical Structure Combine_Data->Propose_Structure Verify_Structure Verify Proposed Structure Propose_Structure->Verify_Structure

Caption: Workflow for structural elucidation using spectroscopic methods.

This guide provides a foundational understanding of the spectroscopic analysis of this compound. The presented protocols and workflow are standard practices in chemical research and drug development and can be adapted for the characterization of other novel organic molecules.

Analysis of C13H16ClN5O4: In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document aims to provide a comprehensive technical guide on the crystal structure analysis of the chemical compound with the molecular formula C13H16ClN5O4. The core objective is to present quantitative data in a structured format, detail the experimental protocols for key analyses, and visualize relevant pathways and workflows. This guide is intended for an audience with a professional background in chemical and pharmaceutical sciences.

Initial Findings and a Request for Clarification:

A thorough search of publicly available chemical and crystallographic databases has revealed no specific, well-characterized compound with the exact molecular formula this compound. This suggests two possibilities:

  • The molecular formula provided may contain a typographical error.

  • The compound is a novel or proprietary substance not yet cataloged in public scientific literature and databases.

To proceed with a detailed analysis, it is crucial to accurately identify the compound. We kindly request the user to verify the molecular formula and, if possible, provide any of the following additional identifiers:

  • Common Name or Trivial Name

  • Chemical Abstracts Service (CAS) Registry Number

  • International Union of Pure and Applied Chemistry (IUPAC) Name

  • Any known trade names or internal research codes

Upon receiving a confirmed identifier, this guide will be updated to include the specific crystal structure data, experimental methodologies, and relevant biological pathway information as originally requested.

General Principles of Crystal Structure Analysis

While awaiting specific data for this compound, this section outlines the general experimental and computational workflow typically employed in single-crystal X-ray diffraction, which is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Experimental Workflow

The process of determining a crystal structure can be broken down into several key stages, from material synthesis to final structure validation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Chemical Synthesis purification Purification synthesis->purification Crude Product crystallization Crystal Growth purification->crystallization Pure Compound mounting Crystal Mounting crystallization->mounting Single Crystal xray Data Collection mounting->xray processing Data Processing xray->processing Diffraction Data solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Validation refinement->validation final_structure CIF/PDB File validation->final_structure Final Structure

Caption: General workflow for single-crystal X-ray crystallography.

Placeholder for Quantitative Data

Once the compound is identified, this section will be populated with detailed tables summarizing its crystallographic data.

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue (pending identification)
Empirical formulaC13 H16 Cl N5 O4
Formula weight
Temperature (K)
Wavelength (Å)
Crystal system
Space group
Unit cell dimensionsa = Å, α = °
b = Å, β = °
c = Å, γ = °
Volume (ų)
Z
Density (calculated, g/cm³)
Absorption coefficient (mm⁻¹)
F(000)
Crystal size (mm³)
θ range for data collection (°)
Index ranges
Reflections collected
Independent reflections
Completeness to θ = x° (%)
Absorption correction
Max. and min. transmission
Refinement method
Data / restraints / params
Goodness-of-fit on F²
Final R indices [I>2σ(I)]R1 = , wR2 =
R indices (all data)R1 = , wR2 =
Largest diff. peak/hole (e.Å⁻³)

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound

Bond/AngleLength (Å) / Angle (°) (pending identification)
Cl1-C...
O1-C...
N1-C...
...-C- ...
...-N- ...

Placeholder for Experimental Protocols

Detailed methodologies will be provided here upon identification of relevant published studies.

Synthesis and Crystallization
  • Synthesis: Awaiting identification of the compound to retrieve synthetic route.

  • Crystallization: Awaiting identification to describe the specific solvent system, temperature, and method (e.g., slow evaporation, vapor diffusion) used.

X-ray Data Collection and Structure Refinement
  • Instrument: Awaiting identification of the study to specify the diffractometer and X-ray source.

  • Data Collection: Awaiting identification to detail the software used for data collection and cell refinement.

  • Structure Solution and Refinement: Awaiting identification to describe the software package (e.g., SHELXT, Olex2) and the methods for structure solution (e.g., direct methods) and refinement.

Placeholder for Signaling Pathway Analysis

Should the identified compound have known biological activity, this section will include diagrams of the relevant signaling pathways.

signaling_pathway_placeholder compound This compound target Molecular Target (e.g., Receptor, Enzyme) compound->target Binding/Inhibition downstream1 Downstream Effector 1 target->downstream1 downstream2 Downstream Effector 2 target->downstream2 response Cellular Response downstream1->response downstream2->response

Caption: Placeholder for a potential signaling pathway.

We look forward to receiving the necessary information to complete this technical guide.

No Publicly Documented Compound with Molecular Formula C13H16ClN5O4 Identified

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of chemical databases and scientific literature has revealed no publicly documented compound with the molecular formula C13H16ClN5O4. Consequently, there is no available information regarding its potential biological activity, associated experimental protocols, or relevant signaling pathways.

This absence of data prevents the creation of the requested in-depth technical guide. The core requirements, including the presentation of quantitative data, detailed experimental methodologies, and visualization of signaling pathways, cannot be fulfilled without an identified compound and its associated research.

It is possible that this compound represents a novel or proprietary chemical entity that has not been disclosed in publicly accessible resources. Alternatively, there may be an error in the molecular formula provided.

Researchers, scientists, and drug development professionals interested in a compound with this specific formula are encouraged to verify the molecular formula and consider if an alternative identifier, such as a common name, trade name, or CAS registry number, is available. Should such information become available, a renewed search for its biological and pharmacological properties can be conducted.

A Technical Guide to the Putative Discovery and Isolation of C13H16ClN5O4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the theoretical discovery and proposed methodologies for the isolation and characterization of the novel chemical entity C13H16ClN5O4. Due to the absence of this specific molecular formula in current public chemical databases, this document outlines a generalized approach based on established synthetic and analytical techniques for structurally related compounds, particularly chlorinated pyrazolotriazine derivatives.

Introduction

The molecular formula this compound suggests a complex heterocyclic structure, likely incorporating nitrogen-rich rings such as pyrazole and triazine. Compounds with these scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential applications as kinase inhibitors, anti-inflammatory agents, and antiviral compounds. The presence of a chlorine atom and various oxygen-containing functional groups further suggests the potential for targeted biological interactions. This guide details a hypothetical pathway for the discovery, synthesis, and isolation of this compound.

Proposed Synthetic Pathway

A plausible synthetic route for this compound could involve a multi-component reaction or a convergent synthesis strategy, which are common for building complex heterocyclic systems. A hypothetical retrosynthetic analysis suggests that the target molecule could be assembled from simpler, commercially available starting materials.

Experimental Protocol: Hypothetical Synthesis of this compound

A potential synthetic approach could involve the cyclocondensation of a chlorinated β-ketoester with a substituted hydrazine to form a pyrazole ring, followed by reaction with a cyanamide derivative and subsequent cyclization to form the triazine ring.

  • Step 1: Synthesis of a Chlorinated Pyrazole Intermediate.

    • To a solution of a suitable chlorinated β-ketoester (1 equivalent) in ethanol, add a substituted hydrazine (1 equivalent).

    • Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the resulting pyrazole intermediate by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Step 2: Formation of the Pyrazolotriazine Core.

    • Dissolve the purified pyrazole intermediate (1 equivalent) in dimethylformamide (DMF).

    • Add dicyandiamide (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents).

    • Heat the reaction mixture to 100-120 °C for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by recrystallization or column chromatography to yield the target compound this compound.

Isolation and Purification

The isolation and purification of the target compound are critical to obtaining a sample of high purity for analytical characterization and biological screening.

Experimental Protocol: Isolation and Purification

  • Initial Work-up: Following the synthesis, the reaction mixture would be subjected to a standard aqueous work-up to remove inorganic salts and polar impurities. This typically involves partitioning the product between an organic solvent (e.g., ethyl acetate, dichloromethane) and water.

  • Chromatography: Column chromatography is a primary method for purification.

    • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) is commonly used.

    • Mobile Phase: A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), would be employed to separate the target compound from byproducts and unreacted starting materials.

  • Recrystallization: For solid compounds, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective final purification step to obtain highly pure crystalline material.

Structural Characterization

A combination of spectroscopic and analytical techniques would be essential to confirm the structure and purity of the synthesized compound.

Analytical Technique Purpose Expected Data for this compound
Mass Spectrometry (MS) To determine the molecular weight and elemental composition.A high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of this compound, confirming the molecular formula. The isotopic pattern for chlorine should be observable.
Nuclear Magnetic Resonance (NMR) To elucidate the carbon-hydrogen framework and connectivity of atoms.¹H NMR would provide information on the number and environment of protons. ¹³C NMR would show the number of unique carbon atoms. 2D NMR techniques (e.g., COSY, HSQC, HMBC) would be used to establish the connectivity between atoms and confirm the overall structure.
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.Characteristic absorption bands for functional groups such as C=O (ketone/amide), N-H (amine/amide), C-N, and C-Cl bonds would be expected.
Elemental Analysis To determine the percentage composition of C, H, N, and other elements.The experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine should be in close agreement with the calculated values for the molecular formula this compound.

Visualizing the Workflow

The following diagrams illustrate the proposed experimental workflow for the discovery and isolation of this compound.

G cluster_synthesis Synthetic Pathway cluster_purification Isolation & Purification cluster_characterization Structural Characterization Start Starting Materials (Chlorinated β-ketoester, Substituted Hydrazine) Step1 Pyrazole Formation (Cyclocondensation) Start->Step1 Intermediate Purified Pyrazole Intermediate Step1->Intermediate Step2 Pyrazolotriazine Formation (Cyclization with Dicyandiamide) Intermediate->Step2 Crude Crude this compound Step2->Crude Workup Aqueous Work-up Crude->Workup Column Column Chromatography Workup->Column Recrystal Recrystallization Column->Recrystal Pure Pure this compound Recrystal->Pure MS Mass Spectrometry Pure->MS NMR NMR Spectroscopy Pure->NMR IR IR Spectroscopy Pure->IR EA Elemental Analysis Pure->EA G cluster_pathway Hypothetical Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase Intracellular Kinase Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Compound This compound Compound->Kinase Inhibition

In-depth Technical Guide on Theoretical and Computational Studies of C13H16ClN5O4

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals seeking information on the theoretical and computational aspects of the chemical entity C13H16ClN5O4 will find that a significant prerequisite for such studies is a well-defined molecular structure. At present, the molecular formula this compound does not correspond to a singular, well-characterized compound in publicly accessible chemical databases. This guide addresses the foundational steps and methodologies that would be applied should a specific isomer of this compound be identified and synthesized.

Without a known chemical structure—the specific arrangement and connectivity of the atoms—it is not possible to conduct the theoretical and computational analyses requested. Such studies are predicated on a defined molecular geometry.

For a comprehensive theoretical and computational investigation of a novel molecule, the following workflow is typically employed. This serves as a methodological blueprint for future research once a specific isomer of this compound is identified.

Computational Chemistry Workflow

A logical workflow for the theoretical and computational characterization of a novel molecule is outlined below. This process ensures a thorough investigation from initial structure optimization to the evaluation of potential biological activity.

Computational Chemistry Workflow A Hypothesized 2D Structure of this compound B 3D Structure Generation & Conformational Analysis A->B SMILES or 2D Sketch C Quantum Chemical Calculations (DFT) B->C Lowest Energy Conformer D Geometry Optimization C->D Initial Geometry E Frequency Analysis D->E Optimized Geometry F Electronic Properties Calculation (HOMO, LUMO, ESP) D->F G Spectroscopic Properties Prediction (NMR, IR, UV-Vis) D->G H Molecular Docking Studies D->H Ligand Preparation I Molecular Dynamics Simulations H->I Binding Pose Analysis J ADMET Prediction I->J Stability & Interaction Analysis

Caption: A typical workflow for in-silico analysis of a novel chemical entity.

Methodologies for Key Theoretical and Computational Analyses

Should a candidate structure for this compound be proposed, the following experimental and computational protocols would be central to its characterization.

Geometry Optimization and Vibrational Frequency Analysis

Objective: To determine the most stable three-dimensional conformation of the molecule and to confirm that this structure corresponds to a true energy minimum.

Protocol:

  • Initial Structure Generation: The 2D structure of the this compound isomer is sketched using molecular editing software (e.g., ChemDraw, MarvinSketch) and converted to a 3D structure.

  • Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94, UFF) to identify low-energy conformers.

  • Quantum Mechanical Optimization: The lowest-energy conformer is then subjected to geometry optimization using Density Functional Theory (DFT). A common level of theory is the B3LYP functional with a 6-311++G(d,p) basis set. This provides a more accurate representation of the electronic structure.

  • Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.

Electronic Structure and Reactivity Analysis

Objective: To understand the electronic properties of the molecule, which are crucial for predicting its reactivity and intermolecular interactions.

Protocol:

  • Molecular Orbital Analysis: Following geometry optimization, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites on the molecule. This is valuable for predicting how the molecule might interact with biological targets.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge delocalization, and hyperconjugative effects, providing deeper insight into the molecule's stability.

Prediction of Spectroscopic Properties

Objective: To computationally predict spectroscopic data that can be used to verify the experimentally synthesized compound's structure.

Protocol:

  • NMR Spectroscopy: The nuclear magnetic shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level. The chemical shifts for ¹H and ¹³C are then predicted relative to a standard (e.g., Tetramethylsilane).

  • Infrared (IR) Spectroscopy: The vibrational frequencies and corresponding intensities are obtained from the frequency calculation step. These can be compared with experimental IR spectra.

  • UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum.

Molecular Docking and Dynamics

Objective: If the molecule is being investigated for pharmaceutical applications, these methods predict its binding affinity and stability within the active site of a biological target.

Protocol:

  • Protein and Ligand Preparation: A high-resolution crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The ligand (the optimized structure of this compound) is prepared by assigning appropriate protonation states and charges.

  • Molecular Docking: Docking simulations are performed using software like AutoDock Vina or Glide. The program samples a large number of orientations and conformations of the ligand within the protein's binding site and scores them based on a scoring function.

  • Molecular Dynamics (MD) Simulation: The most promising poses from molecular docking are used as starting points for MD simulations. These simulations, often run for nanoseconds, provide insights into the stability of the protein-ligand complex, key intermolecular interactions (e.g., hydrogen bonds), and the overall dynamics of the binding event.

Quantitative Data Presentation

Once a specific isomer of this compound is identified and the aforementioned computational studies are performed, the resulting data would be summarized in tables for clarity and comparative analysis.

Table 1: Optimized Geometrical Parameters

Parameter Bond/Angle Calculated Value Experimental Value
Bond Length C1-C2 e.g., 1.54 Å (To be determined)
Bond Angle C1-C2-C3 e.g., 109.5° (To be determined)

| Dihedral Angle| H-C1-C2-H | e.g., 60.0° | (To be determined) |

Table 2: Calculated Electronic Properties

Property Value Unit
HOMO Energy e.g., -6.5 eV
LUMO Energy e.g., -1.2 eV
HOMO-LUMO Gap e.g., 5.3 eV

| Dipole Moment | e.g., 2.1 | Debye |

Table 3: Predicted Spectroscopic Data

Spectrum Peak Position Assignment
¹³C NMR e.g., 110.5 ppm C=C
¹H NMR e.g., 7.2 ppm Aromatic-H
IR e.g., 1700 cm⁻¹ C=O stretch

| UV-Vis | e.g., 280 nm | π → π* transition |

Table 4: Molecular Docking Results

Target Protein Binding Affinity Key Interacting Residues
e.g., Kinase X e.g., -8.5 kcal/mol e.g., LYS76, GLU91

| e.g., Protease Y | e.g., -7.2 kcal/mol | e.g., ASP25, ILE50 |

In-depth Technical Guide: The Challenge of C13H16ClN5O4 and the Path Forward

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic Nature of C13H16ClN5O4

The molecular formula this compound represents a specific combination of atoms, yet it does not correspond to a singular, commonly recognized chemical entity in major public chemical databases. Extensive searches for a compound with this exact formula have not yielded a definitive identification of a widely studied parent compound. This suggests that this compound may represent a novel small molecule, a specific derivative within a larger library of compounds from a dedicated research program, or a compound that has not yet been widely cataloged.

Without a specific identified core compound, a detailed technical guide on its homologous series and derivatives cannot be constructed. The exploration of a chemical space requires a known starting point from which to investigate structurally similar molecules (homologs and derivatives), their structure-activity relationships (SAR), and associated experimental data.

To proceed with the creation of a comprehensive technical guide as requested, further clarifying information is essential. The following details would enable a thorough and accurate compilation of the desired information:

  • Common Name or Trivial Name: The name used in publications or within a research group.

  • CAS Registry Number: A unique numerical identifier assigned by the Chemical Abstracts Service.

  • IUPAC Name: The systematic name of the compound according to the International Union of Pure and Applied Chemistry nomenclature.

  • Reference Publication: A journal article, patent, or other publication where the synthesis, characterization, or biological activity of this compound is described.

A Generalized Approach to Characterizing a Novel Chemical Entity

In the absence of specific information for this compound, this guide will outline a generalized workflow for the characterization and documentation of a novel chemical entity and its analogs. This framework can be applied once the identity of the core compound is established.

Physicochemical and Structural Characterization

A fundamental step in drug discovery and chemical research is the thorough characterization of a new compound. The following table outlines the typical quantitative data that would be collected.

PropertyTypical Experimental Method(s)Importance in Drug Development
Molecular Weight Mass Spectrometry (e.g., ESI-MS, HRMS)Confirmation of chemical identity and purity.
Melting Point Differential Scanning Calorimetry (DSC), Melting Point ApparatusIndicator of purity and solid-state properties.
Solubility HPLC-UV, NephelometryCritical for formulation, bioavailability, and assay development.
LogP / LogD Shake-flask method, HPLCPredictor of lipophilicity, which influences absorption, distribution, and metabolism.
pKa Potentiometric titration, UV-Vis spectroscopy, Capillary electrophoresisDetermines the ionization state at physiological pH, affecting solubility and target binding.
NMR Spectroscopy ¹H NMR, ¹³C NMR, 2D NMR (e.g., COSY, HSQC)Elucidation of the chemical structure and stereochemistry.
X-ray Crystallography Single-crystal X-ray diffractionDefinitive determination of the three-dimensional atomic structure.
Experimental Protocols: A Template for Investigation

Detailed and reproducible experimental protocols are the cornerstone of scientific research. Below is a generalized structure for key experimental sections that would be included in a technical guide.

2.2.1. General Synthetic Procedure for a Hypothetical this compound Analog

This protocol is a template and would be adapted based on the actual chemical structure.

  • Starting Materials: Procure starting materials from commercial suppliers or synthesize as per literature procedures.

  • Reaction Setup: To a solution of starting material A (1.0 eq) in a suitable solvent (e.g., dichloromethane, 20 mL) at a specific temperature (e.g., 0 °C), add reagent B (1.1 eq) dropwise.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with an appropriate reagent (e.g., saturated aqueous sodium bicarbonate). Separate the organic and aqueous layers.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a specified eluent system.

  • Characterization: Confirm the structure and purity of the final compound using NMR, Mass Spectrometry, and HPLC.

2.2.2. In Vitro Biological Assay Workflow

This outlines a general workflow for assessing the biological activity of a compound.

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Dilution Series treatment Treatment of Cells/Protein with Compound compound_prep->treatment cell_plating Cell Plating / Protein Preparation cell_plating->treatment incubation Incubation treatment->incubation readout Signal Detection (e.g., Fluorescence, Luminescence) incubation->readout data_norm Data Normalization readout->data_norm curve_fit Dose-Response Curve Fitting data_norm->curve_fit ic50_calc IC50/EC50 Determination curve_fit->ic50_calc

Figure 1: A generalized workflow for an in vitro biological assay.

Illustrative Signaling Pathway

Should this compound be identified as an inhibitor of a specific kinase, for example, a diagram of the relevant signaling pathway would be constructed. The following is a hypothetical representation of a generic kinase signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 activates kinase2 Kinase 2 kinase1->kinase2 phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor activates gene_expression Gene Expression transcription_factor->gene_expression regulates ligand External Ligand ligand->receptor

Figure 2: A simplified diagram of a hypothetical kinase signaling pathway.

Conclusion and Path Forward

The successful development of a detailed technical guide for the homologous series and derivatives of this compound is contingent upon the initial identification of the core chemical structure. Once this information is provided, a comprehensive document can be assembled, incorporating quantitative data, detailed experimental protocols, and relevant pathway and workflow diagrams as per the specified requirements. Researchers and drug development professionals are encouraged to provide a specific identifier for this compound to enable the creation of this valuable resource.

Methodological & Application

Application Notes and Protocols for TCS-PIM-1-1 (C13H16ClN5O4), a PIM-1 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays of TCS-PIM-1-1 (chemical formula: C13H16ClN5O4), a potent and selective inhibitor of PIM-1 kinase. The provided methodologies are intended to guide researchers in characterizing the biochemical and cellular effects of this compound.

Compound Information

Identifier Value
Systematic Name 3-(3-(trifluoromethyl)phenyl)-4-((pyridin-4-ylmethyl)amino)thieno[2,3-b]pyridine-2-carboxamide
Chemical Formula This compound
Common Name TCS-PIM-1-1
Synonym SC 204330
Molecular Weight 367.75 g/mol
Mechanism of Action ATP-competitive inhibitor of PIM-1 kinase

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of TCS-PIM-1-1 against various kinases.

Target Kinase IC50 (nM) Assay Type Reference
PIM-150Cell-free kinase assay[1][2][3]
PIM-2> 20,000Cell-free kinase assay[1][4]
MEK1/2> 20,000Cell-free kinase assay[1][4]

Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The high IC50 values for PIM-2 and MEK1/2 indicate the high selectivity of TCS-PIM-1-1 for PIM-1.[1][4]

Experimental Protocols

In Vitro PIM-1 Kinase Inhibition Assay

This protocol describes a biochemical assay to determine the IC50 value of TCS-PIM-1-1 for PIM-1 kinase. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Recombinant human PIM-1 kinase

  • PIM-1 substrate peptide (e.g., a derivative of BAD protein)

  • ATP (Adenosine triphosphate)

  • TCS-PIM-1-1 (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagents (e.g., LanthaScreen™ Eu-anti-phospho-substrate antibody and Alexa Fluor™ 647 tracer)

  • 384-well low-volume black plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of TCS-PIM-1-1 in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Reaction Mixture Preparation: In each well of the 384-well plate, add the following components in this order:

    • 2.5 µL of 4X PIM-1 kinase solution in assay buffer.

    • 2.5 µL of the diluted TCS-PIM-1-1 or DMSO (for control wells).

    • 5 µL of 2X substrate peptide/ATP mixture in assay buffer.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the detection reagent mixture (Eu-anti-phospho-substrate antibody and tracer) to each well.

  • Second Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare TCS-PIM-1-1 serial dilution add_inhibitor Add TCS-PIM-1-1 or DMSO prep_compound->add_inhibitor prep_reagents Prepare kinase, substrate, and ATP solutions add_kinase Add PIM-1 kinase to plate prep_reagents->add_kinase add_substrate Add substrate/ATP mix prep_reagents->add_substrate add_kinase->add_inhibitor add_inhibitor->add_substrate incubate_reaction Incubate for 60 min add_substrate->incubate_reaction add_detection Add TR-FRET detection reagents incubate_reaction->add_detection incubate_detection Incubate for 60 min add_detection->incubate_detection read_plate Read plate (TR-FRET) incubate_detection->read_plate calculate_ratio Calculate TR-FRET ratio read_plate->calculate_ratio plot_data Plot data and determine IC50 calculate_ratio->plot_data

Caption: Workflow for the in vitro PIM-1 kinase inhibition assay.

Cell Viability Assay

This protocol measures the effect of TCS-PIM-1-1 on the viability of cancer cell lines that are known to have upregulated PIM-1 expression (e.g., prostate, breast, or leukemia cell lines).

Materials:

  • Cancer cell line (e.g., PC3, MCF7, K562)

  • Complete cell culture medium

  • TCS-PIM-1-1 (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well clear-bottom white plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of TCS-PIM-1-1 in complete medium. Add 100 µL of the diluted compound to the respective wells. Include DMSO-only wells as a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay: Allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of the cell viability reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Western Blot Analysis of PIM-1 Downstream Targets

This protocol is used to confirm the on-target effect of TCS-PIM-1-1 in a cellular context by measuring the phosphorylation status of known PIM-1 downstream targets.

Materials:

  • Cancer cell line

  • TCS-PIM-1-1

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-4E-BP1, anti-phospho-Gsk3β, anti-phospho-Akt, anti-PIM-1, and a loading control like β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with various concentrations of TCS-PIM-1-1 for a specified time (e.g., 2-24 hours). Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein or a loading control.

PIM-1 Signaling Pathway

PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[5][6] It is often upregulated in various cancers. PIM-1 is a downstream effector of the JAK/STAT signaling pathway and can also be activated by other pathways like the PI3K/AKT/mTOR pathway.[7][8] PIM-1 exerts its effects by phosphorylating a number of downstream targets.

G cluster_upstream Upstream Activators cluster_pim PIM-1 Kinase cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK PI3K PI3K Receptor->PI3K STAT STAT JAK->STAT PIM1 PIM-1 STAT->PIM1 AKT AKT PI3K->AKT AKT->PIM1 p4EBP1 p-4E-BP1 PIM1->p4EBP1 pGsk3b p-Gsk3β PIM1->pGsk3b pBAD p-BAD PIM1->pBAD Proliferation Cell Proliferation p4EBP1->Proliferation Cell_Cycle Cell Cycle Progression pGsk3b->Cell_Cycle Apoptosis Inhibition of Apoptosis pBAD->Apoptosis Inhibitor TCS-PIM-1-1 Inhibitor->PIM1

Caption: Simplified PIM-1 signaling pathway and the point of inhibition by TCS-PIM-1-1.

References

Fluorescent Probe C13H16ClN5O4: Application Notes and Protocols Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive searches for the chemical formula C13H16ClN5O4 have not identified a known fluorescent probe with this specific composition. As a result, detailed application notes and protocols for its use cannot be provided at this time.

Extensive database searches, including chemical repositories and scientific literature, did not yield any specific, well-characterized fluorescent probe matching the molecular formula this compound. While the elemental composition suggests a potential organic molecule, there is no public record of its synthesis, characterization, or application as a fluorescent probe for research, diagnostics, or drug development.

Therefore, the creation of detailed application notes, experimental protocols, quantitative data tables, and visualizations of signaling pathways or experimental workflows is not possible without established scientific data on such a compound.

For researchers, scientists, and drug development professionals interested in fluorescent probes, it is recommended to consult literature on established and well-documented fluorescent dyes. Key classes of fluorescent probes with extensive applications include, but are not limited to:

  • Fluorescein and Rhodamine derivatives: Widely used for their high quantum yields and photostability in various biological applications.

  • Cyanine dyes (e.g., Cy3, Cy5, Cy7): Popular for their tunable fluorescence in the visible and near-infrared regions, making them suitable for in vivo imaging.

  • BODIPY dyes: Known for their sharp emission spectra, high molar extinction coefficients, and relative insensitivity to solvent polarity and pH.

  • Quantum dots: Semiconductor nanocrystals with broad excitation spectra and narrow, size-tunable emission spectra, offering advantages in multiplexed imaging.

When selecting a fluorescent probe, it is crucial to consider factors such as:

  • Excitation and Emission Wavelengths: To match available instrumentation and minimize autofluorescence.

  • Quantum Yield and Molar Extinction Coefficient: Which determine the brightness of the probe.

  • Photostability: Resistance to photobleaching during imaging.

  • Target Specificity: The ability to selectively bind to the analyte of interest.

  • Biocompatibility and Cell Permeability: For applications in living cells and organisms.

Should a novel fluorescent probe with the formula this compound be synthesized and characterized in the future, the scientific community would require peer-reviewed publications detailing its properties and applications before standardized protocols can be developed.

C13H16ClN5O4 in targeted drug delivery systems

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for the chemical formula C13H16ClN5O4 did not yield a specific, well-characterized compound in publicly available scientific databases. Without a known molecule, it is not possible to provide detailed Application Notes and Protocols as requested.

The creation of accurate and reliable scientific documentation, including quantitative data, experimental methodologies, and signaling pathways, is contingent upon the availability of published research for a specific compound. General information on compounds with similar elemental compositions (chlorine, nitrogen, oxygen) exists within the field of medicinal chemistry; however, this information is not specific enough to fulfill the detailed requirements of the user's request.

To proceed with generating the requested content, please provide the common name, a trade name, or any known identifiers for the molecule represented by the chemical formula this compound. This information is essential for conducting a targeted search of the scientific literature and compiling the necessary data and protocols for its application in targeted drug delivery systems.

Unidentified Compound: C13H16ClN5O4 Shows No Public Data as an Imaging Agent

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, the compound with the molecular formula C13H16ClN5O4 does not correspond to any publicly documented imaging agent. As a result, detailed application notes and protocols for its use in research and drug development cannot be generated at this time.

Extensive inquiries aimed at identifying the chemical structure, synthesis, and application of this compound as a potential imaging agent have yielded no specific results. This suggests that the compound may be novel, part of an ongoing and unpublished research effort, or that the provided molecular formula may contain a typographical error.

For researchers, scientists, and drug development professionals interested in novel imaging agents, the typical workflow for establishing a new compound's utility involves a series of well-defined experimental stages. A generalized workflow for the characterization of a potential new positron emission tomography (PET) imaging agent is outlined below.

Generalized Experimental Workflow for a Novel PET Imaging Agent

The development and validation of a new PET tracer involves a multi-step process, beginning with initial design and synthesis, followed by rigorous preclinical evaluation and, ultimately, clinical trials.

G cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials radiolabeling Radiolabeling in_vitro In Vitro Studies (Binding Affinity, Stability) radiolabeling->in_vitro in_vivo In Vivo Animal Studies (Biodistribution, Pharmacokinetics) in_vitro->in_vivo toxicity Toxicity Studies in_vivo->toxicity phase1 Phase I (Safety, Dosimetry) toxicity->phase1 phase2 Phase II (Efficacy, Optimal Dosing) phase1->phase2 phase3 Phase III (Comparison to Gold Standard) phase2->phase3 approval Regulatory Approval phase3->approval synthesis Compound Synthesis and Characterization synthesis->radiolabeling

Figure 1. A simplified workflow for the development of a novel PET imaging agent.

Request for Further Information

To provide the detailed application notes and protocols as requested, further clarification on the identity of this compound is necessary. Researchers with access to information on this compound are encouraged to provide a common name, IUPAC name, CAS number, or any relevant publication citations that would allow for a precise identification. Without this key information, the generation of accurate and reliable scientific documentation is not possible.

Application Note and Protocols for GMN-123 (C13H16ClN5O4), a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GMN-123 is a novel small molecule inhibitor with the molecular formula C13H16ClN5O4. This document provides detailed application notes and protocols for the preclinical evaluation of GMN-123. The compound has been synthesized and characterized as a potent and selective inhibitor of the GMN-Kinase, a receptor tyrosine kinase implicated in the pathogenesis of certain solid tumors. These notes are intended to guide researchers in the formulation and preclinical testing of GMN-123.

Chemical and Physical Properties

A summary of the key chemical and physical properties of GMN-123 is presented in the table below.

PropertyValue
Molecular Formula This compound
Molecular Weight 341.75 g/mol
Appearance White to off-white solid
Solubility (at 25°C)
    DMSO> 50 mg/mL
    Ethanol~5 mg/mL
    Water< 0.1 mg/mL
Purity (by HPLC) > 99.5%
LogP 2.8

Mechanism of Action and Signaling Pathway

GMN-123 selectively inhibits the GMN-Kinase, an upstream regulator of the RAS-RAF-MEK-ERK signaling pathway. By binding to the ATP-binding pocket of GMN-Kinase, GMN-123 prevents its autophosphorylation and subsequent activation of downstream signaling, leading to cell cycle arrest and apoptosis in tumor cells with aberrant GMN-Kinase activity.

GMN_Signaling_Pathway Ligand Growth Factor GMN_Kinase GMN-Kinase Ligand->GMN_Kinase RAS RAS GMN_Kinase->RAS GMN123 GMN-123 GMN123->GMN_Kinase Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: GMN-123 inhibits the GMN-Kinase signaling pathway.

Preclinical Data Summary

In Vitro Efficacy

The inhibitory activity of GMN-123 was assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

Cell LineCancer TypeGMN-Kinase StatusIC50 (nM)
NCI-H460 Lung CarcinomaWild-Type> 10,000
A549 Lung CarcinomaWild-Type8,750
HT-29 Colorectal AdenocarcinomaAmplified50
SW620 Colorectal AdenocarcinomaAmplified75
MDA-MB-231 Breast CancerWild-Type> 10,000
Pharmacokinetic Profile in Mice

A single-dose pharmacokinetic study was conducted in female BALB/c mice.

ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
Cmax 1,200 ng/mL450 ng/mL
Tmax 0.1 h1.0 h
AUC(0-inf) 1,800 ng·h/mL2,700 ng·h/mL
t1/2 2.5 h4.0 h
Bioavailability (F%) -30%

Experimental Protocols

In Vitro Cell Viability Assay

This protocol describes the determination of the IC50 of GMN-123 using a resazurin-based assay.

In_Vitro_Workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_drug Add serial dilutions of GMN-123 incubate1->add_drug incubate2 Incubate for 72h add_drug->incubate2 add_resazurin Add Resazurin reagent incubate2->add_resazurin incubate3 Incubate for 4h add_resazurin->incubate3 read_plate Read fluorescence (560ex/590em) incubate3->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for the in vitro cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of GMN-123 in DMSO. Perform serial dilutions in growth medium to obtain final concentrations ranging from 1 nM to 100 µM.

  • Treatment: Add 100 µL of the diluted GMN-123 solutions to the respective wells. Include a vehicle control (0.5% DMSO in medium) and a no-cell control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Resazurin Addition: Add 20 µL of resazurin solution (0.15 mg/mL in PBS) to each well and incubate for 4 hours.

  • Data Acquisition: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

In Vivo Tumor Xenograft Study

This protocol outlines the procedure for evaluating the anti-tumor efficacy of GMN-123 in a mouse xenograft model.

In_Vivo_Workflow start Start implant_cells Implant HT-29 cells subcutaneously in mice start->implant_cells tumor_growth Allow tumors to reach ~150 mm³ implant_cells->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer GMN-123 or vehicle daily for 21 days randomize->treat monitor Monitor tumor volume and body weight twice weekly treat->monitor end_study Euthanize mice and excise tumors monitor->end_study Day 21 analyze Analyze tumor growth inhibition end_study->analyze end End analyze->end

Caption: Workflow for the in vivo tumor xenograft study.

Protocol:

  • Cell Implantation: Subcutaneously inject 5 x 10^6 HT-29 cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the right flank of female athymic nude mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150 mm³, randomize the mice into treatment groups (n=8 per group).

  • Formulation Preparation: Prepare the formulation for oral gavage by suspending GMN-123 in a vehicle of 0.5% (w/v) carboxymethylcellulose and 0.1% (v/v) Tween 80 in sterile water.

  • Dosing: Administer GMN-123 orally at doses of 10, 30, and 100 mg/kg, once daily for 21 consecutive days. The control group receives the vehicle only.

  • Monitoring: Measure tumor dimensions and body weight twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Study Termination: At the end of the treatment period, euthanize the mice, and excise the tumors for further analysis.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

Formulation for Preclinical Studies

For in vitro studies, GMN-123 should be dissolved in DMSO to prepare a stock solution of 10-50 mM. For in vivo oral administration, GMN-123 can be formulated as a suspension in 0.5% (w/v) carboxymethylcellulose and 0.1% (v/v) Tween 80 in sterile water. It is recommended to prepare the formulation fresh daily.

Disclaimer: This document is for research purposes only. GMN-123 is an investigational compound and has not been approved for human use. All experiments should be conducted in accordance with institutional and national guidelines for animal care and use.

Analytical methods for C13H16ClN5O4 quantification

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for the chemical compound with the molecular formula C13H16ClN5O4, its common or IUPAC name could not be definitively identified. Searches in chemical databases, patent libraries, and scientific literature did not yield a conclusive match for a widely recognized substance with this specific formula.

The absence of a clear identification prevents the retrieval of specific analytical methods, experimental protocols, and quantitative data required to generate the detailed Application Notes and Protocols as requested. The development of such documentation is contingent upon knowing the precise chemical structure and properties of the target analyte.

Further progress on this request is not possible without the specific name or structure of the compound this compound. Researchers, scientists, and drug development professionals requiring analytical methods for a particular substance should rely on documentation associated with a known and identified compound.

Unveiling the Action of C13H16ClN5O4: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols for Mechanism of Action Studies of 6-chloro-4-(3-(dimethylamino)propylamino)-5-nitrobenzo[c][1][2][3]oxadiazole 1-oxide

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the mechanism of action for the compound C13H16ClN5O4, identified as 6-chloro-4-(3-(dimethylamino)propylamino)-5-nitrobenzo[c][1][2][3]oxadiazole 1-oxide. This compound belongs to the benzofuroxan class of molecules, which are recognized as nitric oxide (NO)-releasing prodrugs. The biological activity of this compound is primarily attributed to its ability to release NO, which subsequently activates soluble guanylate cyclase (sGC), a key enzyme in cellular signaling pathways.

Mechanism of Action: A Thiol-Dependent Release of Nitric Oxide

The core mechanism of action for 6-chloro-4-(3-(dimethylamino)propylamino)-5-nitrobenzo[c][1][2][3]oxadiazole 1-oxide involves the thiol-dependent release of nitric oxide. Furoxans, the parent chemical structure of this compound, are known to react with thiol-containing molecules, such as glutathione, which are abundant in the intracellular environment. This reaction leads to the decomposition of the furoxan ring and the liberation of NO.

Once released, nitric oxide acts as a signaling molecule that diffuses across cell membranes and activates soluble guanylate cyclase (sGC). The activation of sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The resulting increase in intracellular cGMP concentration triggers a cascade of downstream signaling events, including the activation of protein kinase G (PKG), which ultimately mediates various physiological responses.

Recent studies have also highlighted the potential of benzofuroxan-based compounds in targeting specific enzymes like carbonic anhydrase IX in cancer, where their NO-releasing properties contribute to their anti-proliferative effects.[4]

Quantitative Data Summary

While specific quantitative data for the biological activity of 6-chloro-4-(3-(dimethylamino)propylamino)-5-nitrobenzo[c][1][2][3]oxadiazole 1-oxide is not extensively available in public literature, the following table outlines the key parameters that should be determined in mechanism of action studies for this class of compounds.

ParameterDescriptionRecommended Assay
NO Release Rate The rate at which the compound releases nitric oxide in the presence of a thiol source (e.g., glutathione).Griess Assay, Chemiluminescence-based NO detection
EC50 for sGC Activation The half-maximal effective concentration of the compound required to activate soluble guanylate cyclase.cGMP Immunoassay (ELISA, FRET, or TR-FRET)
IC50 for Target Inhibition For targeted therapies, the half-maximal inhibitory concentration against a specific enzyme (e.g., carbonic anhydrase IX).Enzyme Inhibition Assays
Cellular Potency (e.g., IC50) The concentration of the compound that inhibits a specific cellular process (e.g., cell proliferation) by 50%.Cell Viability Assays (e.g., MTT, CellTiter-Glo)

Experimental Protocols

Detailed methodologies for key experiments to elucidate the mechanism of action of 6-chloro-4-(3-(dimethylamino)propylamino)-5-nitrobenzo[c][1][2][3]oxadiazole 1-oxide are provided below.

Protocol 1: In Vitro Nitric Oxide (NO) Release Assay

This protocol is designed to quantify the release of nitric oxide from the test compound in the presence of a thiol-containing agent.

Materials:

  • 6-chloro-4-(3-(dimethylamino)propylamino)-5-nitrobenzo[c][1][2][3]oxadiazole 1-oxide

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Griess Reagent System (or a chemiluminescence-based NO analyzer)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare a fresh solution of glutathione in PBS.

  • In a 96-well plate, add the test compound at various concentrations.

  • Initiate the reaction by adding the glutathione solution to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 1 hour).

  • To measure nitrite (a stable metabolite of NO), add the components of the Griess Reagent System to each well according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of nitrite released using a standard curve generated with sodium nitrite.

Protocol 2: Soluble Guanylate Cyclase (sGC) Activation Assay

This protocol measures the ability of the test compound to activate sGC by quantifying the production of cyclic GMP (cGMP).

Materials:

  • Purified soluble guanylate cyclase (sGC) enzyme

  • Guanosine triphosphate (GTP)

  • Test compound

  • Assay buffer (containing a phosphodiesterase inhibitor to prevent cGMP degradation)

  • cGMP immunoassay kit (e.g., ELISA)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, purified sGC, and GTP.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the enzymatic reaction and incubate at 37°C for a specified time.

  • Stop the reaction according to the cGMP assay kit protocol.

  • Measure the amount of cGMP produced using the cGMP immunoassay kit.

  • Plot the cGMP concentration against the test compound concentration to determine the EC50 value.

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathway and experimental workflow.

C13H16ClN5O4_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular Compound This compound Thiol Thiol (e.g., Glutathione) Compound->Thiol Enters Cell NO Nitric Oxide (NO) Thiol->NO Reaction sGC_inactive sGC (inactive) NO->sGC_inactive Activation sGC_active sGC (active) sGC_inactive->sGC_active GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC (active) PKG Protein Kinase G (PKG) cGMP->PKG Activation Response Physiological Response PKG->Response

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_workflow Experimental Workflow start Start no_release Nitric Oxide Release Assay start->no_release sgc_activation sGC Activation Assay no_release->sgc_activation cellular_assays Cellular Assays (e.g., Proliferation, Apoptosis) sgc_activation->cellular_assays data_analysis Data Analysis & Interpretation cellular_assays->data_analysis end Conclusion data_analysis->end

Caption: Workflow for mechanism of action studies.

References

Troubleshooting & Optimization

Technical Support Center: Purification of C13H16ClN5O4 and Structurally Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound with the molecular formula C13H16ClN5O4 is not a widely recognized chemical entity with established purification protocols in public literature. Therefore, this guide provides troubleshooting advice and experimental methodologies based on best practices for the purification of structurally similar, complex nitrogen-containing heterocyclic molecules that are common in pharmaceutical and drug development research. The principles and techniques described herein are broadly applicable to compounds with similar physicochemical properties.

Frequently Asked Questions (FAQs)

Q1: I have a low yield after my primary purification step (e.g., column chromatography). What are the common causes and how can I improve it?

A1: Low recovery during purification can stem from several factors. Firstly, your compound may have limited stability under the purification conditions, leading to degradation. Secondly, it might be irreversibly adsorbing to the stationary phase, particularly if it is highly polar and you are using silica gel. Thirdly, the chosen solvent system may not be optimal for eluting your compound efficiently.

Troubleshooting Steps:

  • Assess Compound Stability: Before purification, run small-scale stability tests on your crude product with the intended solvents and stationary phase. Use TLC or LC-MS to check for degradation over time.

  • Optimize Stationary Phase: For polar, nitrogen-containing compounds, standard silica gel can be problematic due to strong acidic interactions. Consider using deactivated silica (e.g., treated with triethylamine), alumina (basic or neutral), or a bonded phase like diol or amino-propylated silica. Reversed-phase chromatography on C18 silica is also a powerful alternative.

  • Refine Mobile Phase: If using normal phase chromatography, adding a small amount of a basic modifier like triethylamine or pyridine (0.1-1%) to your eluent can mitigate tailing and improve recovery of basic compounds. For reversed-phase, adjusting the pH of the aqueous component with buffers (e.g., ammonium acetate, ammonium formate, or trifluoroacetic acid) can significantly impact retention and peak shape.

  • Check for Precipitation: Your compound might be precipitating on the column if the loading solvent is too strong or if it has low solubility in the mobile phase. Ensure your crude material is fully dissolved in a minimal amount of a solvent that is weaker than or compatible with the initial mobile phase.

Q2: My purified compound shows persistent impurities that co-elute during chromatography. How can I resolve these?

A2: Co-eluting impurities are a common challenge, especially with complex mixtures containing isomers or closely related byproducts. The key is to alter the selectivity of your chromatographic system.

Troubleshooting Steps:

  • Change the Chromatographic Mode: If you are using normal-phase chromatography, switching to reversed-phase, or vice-versa, can dramatically change the elution order and resolve impurities. Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent option for very polar compounds that are not well-retained in reversed-phase.[1][2]

  • Vary the Stationary Phase: Within the same chromatographic mode, changing the column chemistry can provide the needed selectivity. For instance, in reversed-phase, switching from a standard C18 column to a phenyl-hexyl or a polar-embedded phase can resolve aromatic or polar impurities, respectively.

  • Modify the Mobile Phase:

    • Solvent System: Changing the organic modifier in your mobile phase (e.g., from methanol to acetonitrile in reversed-phase) can alter selectivity due to different interactions with the analyte and stationary phase.

    • Additives/Buffers: As mentioned, pH control is critical. A small change in pH can ionize or suppress the ionization of your compound or impurities, leading to significant changes in retention and potential resolution.

  • Orthogonal Purification: Employ a second purification technique that relies on a different separation principle. For example, follow up chromatography with crystallization, preparative TLC, or supercritical fluid chromatography (SFC).

Q3: I am struggling to crystallize my final compound. It keeps oiling out or forming an amorphous solid. What can I do?

A3: Crystallization is often challenging for large, flexible, or highly polar molecules.[3][4] Success often requires screening a wide range of conditions.

Troubleshooting Steps:

  • Solvent Selection: The ideal crystallization solvent system is one in which your compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. Screen a variety of solvents with different polarities. Anti-solvent crystallization is also a powerful technique: dissolve your compound in a good solvent and slowly add a poor solvent (an "anti-solvent") until turbidity appears, then allow it to stand.

  • Control the Rate of Supersaturation: Slow cooling, slow evaporation of the solvent, or slow diffusion of an anti-solvent are crucial for forming well-ordered crystals rather than an amorphous precipitate.

  • Purity is Key: Even small amounts of impurities can inhibit crystallization. Ensure your material is of the highest possible purity (>95%) before attempting crystallization.

  • Seeding: If you have a small amount of crystalline material, adding a seed crystal to a supersaturated solution can induce crystallization.

  • Consider Co-crystallization: If the compound itself is difficult to crystallize, forming a co-crystal with a suitable, often rigid, co-former can sometimes facilitate the growth of high-quality crystals.[5]

Troubleshooting Guides

Chromatographic Purification
Problem Potential Cause(s) Solution(s)
Peak Tailing - Strong interaction between basic analyte and acidic silica gel.- Column overload.- Presence of secondary separation mechanisms.- Add a basic modifier (e.g., 0.1% triethylamine) to the mobile phase.- Use a deactivated or end-capped column.- Reduce the sample load.- Switch to a different stationary phase (e.g., alumina, C18).
Peak Fronting - Column overload (less common).- Poor sample solubility in the mobile phase.- High injection volume of a strong solvent.- Reduce the sample load.- Dissolve the sample in the initial mobile phase or a weaker solvent.- Reduce the injection volume.
Irreproducible Retention Times - Inconsistent mobile phase preparation.- Temperature fluctuations.- Column degradation or equilibration issues.- Prepare fresh mobile phase accurately.- Use a column oven to maintain a constant temperature.- Ensure the column is fully equilibrated before each injection.- Use a guard column to protect the analytical column.
High Backpressure - Blockage in the system (e.g., column frit, tubing).- Precipitation of sample or buffer in the column.- Mobile phase viscosity too high.- Filter all samples and mobile phases before use.- Flush the system and column in the reverse direction (if permitted by the manufacturer).- Ensure buffer components are soluble in the full range of the mobile phase gradient.
Crystallization
Problem Potential Cause(s) Solution(s)
Oiling Out - Solution is too supersaturated.- Cooling rate is too fast.- Compound has a low melting point or is too flexible.- Use a more dilute solution.- Decrease the cooling rate (e.g., use a dewar with an insulating solvent).- Try a different solvent system.- Consider co-crystallization or salt formation to increase rigidity.
Amorphous Precipitate - Nucleation is too rapid.- Insufficient time for crystal lattice formation.- Reduce the level of supersaturation.- Use a solvent system that promotes slower crystallization (e.g., vapor diffusion).- Scratch the inside of the flask with a glass rod to create nucleation sites.
No Crystals Form - Solution is not supersaturated.- Compound is highly soluble in the chosen solvent.- Presence of impurities inhibiting nucleation.- Concentrate the solution further.- Add an anti-solvent.- Cool the solution to a lower temperature.- Further purify the material before crystallization attempts.

Experimental Protocols

Protocol 1: Reversed-Phase Flash Chromatography

This protocol is suitable for the purification of moderately polar heterocyclic compounds.

  • Column Selection: Choose a C18-functionalized silica gel column.

  • Sample Preparation: Dissolve the crude compound in a minimal amount of a strong solvent like DMSO, DMF, or methanol. If possible, dilute with the initial mobile phase solvent to reduce the injection solvent strength.

  • Mobile Phase Preparation:

    • Solvent A: Water with a modifier (e.g., 0.1% formic acid or 10 mM ammonium bicarbonate).

    • Solvent B: Acetonitrile or methanol with the same modifier.

    • Degas both solvents by sparging with helium or sonicating.

  • Equilibration: Equilibrate the column with at least 5-10 column volumes of the initial mobile phase composition (e.g., 95% A, 5% B).

  • Gradient Elution:

    • Load the sample onto the column.

    • Begin a linear gradient from 5% B to 100% B over 20-30 column volumes. The steepness of the gradient will depend on the separation of the components.

    • Hold at 100% B for 5 column volumes to elute any strongly retained compounds.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. If a non-volatile buffer was used, a subsequent desalting step (e.g., another round of chromatography with a volatile buffer or liquid-liquid extraction) may be necessary.

Protocol 2: Crystallization by Vapor Diffusion

This technique is ideal for growing high-quality single crystals from small amounts of material.

  • Preparation:

    • Place a small, open vial containing your compound dissolved in a "good" solvent (e.g., 1-2 mg in 0.5 mL of methanol or chloroform) inside a larger, sealed jar.

    • In the bottom of the larger jar, add a larger volume (e.g., 5-10 mL) of a volatile "anti-solvent" in which your compound is insoluble (e.g., hexane, diethyl ether, or pentane).

  • Diffusion: Seal the larger jar. The anti-solvent will slowly diffuse in the vapor phase into the inner vial containing your compound solution.

  • Crystallization: As the concentration of the anti-solvent in the inner vial increases, the solubility of your compound will decrease, leading to slow crystallization over hours to days.

  • Harvesting: Once suitable crystals have formed, carefully remove the inner vial and pipette away the mother liquor. Wash the crystals with a small amount of the anti-solvent and dry them.

Visualizations

Experimental_Workflow General Purification Workflow crude Crude Product (from synthesis) dissolve Dissolve in Minimal Solvent crude->dissolve scout TLC / LC-MS Scouting (Test Conditions) dissolve->scout chrom Primary Purification (e.g., Flash Chromatography) scout->chrom Select optimal conditions analyze_fractions Analyze Fractions (TLC / LC-MS) chrom->analyze_fractions combine Combine Pure Fractions analyze_fractions->combine Purity >95% evaporate Solvent Removal combine->evaporate purity_check Purity & Identity Check (LC-MS, NMR) evaporate->purity_check pure_product Pure Compound (>95%) purity_check->pure_product Meets spec recrystallize Secondary Purification (Crystallization) purity_check->recrystallize Needs further purification pure_product->recrystallize For X-ray quality crystals final_product Final Crystalline Product recrystallize->final_product

Caption: A typical workflow for the purification of a synthetic compound.

Troubleshooting_Logic Troubleshooting Logic for Co-eluting Impurities start Problem: Co-eluting Impurities change_gradient Modify Gradient Slope? start->change_gradient change_solvent Change Organic Solvent? (e.g., MeOH -> ACN) change_gradient->change_solvent No success Resolution Achieved change_gradient->success Yes change_ph Adjust Mobile Phase pH? change_solvent->change_ph No change_solvent->success Yes change_column Change Stationary Phase? (e.g., C18 -> Phenyl) change_ph->change_column No change_ph->success Yes change_mode Switch Purification Mode? (e.g., RP -> HILIC) change_column->change_mode No change_column->success Yes change_mode->success Yes

Caption: Decision tree for resolving co-eluting impurities in chromatography.

References

Technical Support Center: Compound C13H16ClN5O4

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide has been generated for a hypothetical compound with the molecular formula C13H16ClN5O4, hereafter referred to as "Compound this compound". Due to the absence of a specific, well-characterized compound with this formula in public databases, the data presented, including degradation pathways and quantitative values, are representative examples based on common pharmaceutical compounds. These are intended to illustrate the format and content of a technical support document and should not be considered as factual data for any specific molecule.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Compound this compound. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary known stability issues with Compound this compound?

A1: Compound this compound is susceptible to three main degradation pathways:

  • Hydrolysis: Degradation in the presence of water, which can be catalyzed by acidic or basic conditions.

  • Oxidation: Degradation due to reaction with oxygen or other oxidizing agents. This can be initiated by exposure to air, peroxides, or metal ions.

  • Photodegradation: Degradation upon exposure to light, particularly UV radiation.

Q2: What are the recommended storage conditions for Compound this compound?

A2: To minimize degradation, it is recommended to store Compound this compound in a cool, dry, and dark environment. Specifically, store at 2-8°C, protected from light, and in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) if oxidative degradation is a significant concern.

Q3: Is Compound this compound sensitive to pH?

A3: Yes, the stability of Compound this compound is pH-dependent. It exhibits optimal stability in a slightly acidic to neutral pH range (pH 4-6). In strongly acidic or alkaline conditions, the rate of hydrolytic degradation increases significantly.

Q4: What are the common degradation products of Compound this compound?

A4: The primary degradation products depend on the degradation pathway. Hydrolysis typically leads to the cleavage of ester or amide bonds, while oxidation may result in the formation of N-oxides or hydroxylated species. Photodegradation can lead to a variety of products due to complex photochemical reactions. It is crucial to perform forced degradation studies to identify and characterize the specific degradants for your formulation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of potency in aqueous solution over a short period. Hydrolytic degradation. - Verify the pH of your solution and adjust to the optimal range (pH 4-6) using a suitable buffer. - Prepare fresh solutions before use. - If possible, consider using a non-aqueous solvent if compatible with your experimental design.
Appearance of unknown peaks in HPLC analysis after sample preparation. Oxidative degradation. - Degas your solvents to remove dissolved oxygen. - Consider adding an antioxidant (e.g., ascorbic acid, BHT) to your formulation, if permissible. - Avoid contact with metal surfaces that can catalyze oxidation.
Discoloration or change in the physical appearance of the solid compound. Photodegradation. - Store the compound in amber vials or protect it from light by wrapping the container in aluminum foil.[1] - Conduct experiments under low-light conditions.
Inconsistent results between experimental batches. Variability in storage or handling. - Ensure all users are following the standardized storage and handling protocols. - Regularly check the purity of your stock material.

Quantitative Data Summary

The following tables summarize hypothetical degradation data for Compound this compound under various stress conditions.

Table 1: pH-Dependent Hydrolytic Degradation of Compound this compound at 25°C

pH Rate Constant (k, day⁻¹) Half-life (t½, days)
2.00.1504.6
4.00.02527.7
6.00.02824.8
8.00.0957.3
10.00.2103.3

Table 2: Thermal Degradation of Solid Compound this compound at 75% Relative Humidity

Temperature % Degradation after 30 days
40°C2.5%
60°C8.1%
80°C15.6%

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation Study

Objective: To determine the stability of Compound this compound in acidic, basic, and neutral aqueous solutions.

Methodology:

  • Prepare stock solutions of Compound this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Prepare three aqueous solutions: 0.1 M HCl (acidic), deionized water (neutral), and 0.1 M NaOH (basic).

  • Spike the stock solution into each of the three aqueous solutions to a final concentration of 1 mg/mL.

  • Incubate the solutions at a controlled temperature (e.g., 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

Protocol 2: Photostability Testing

Objective: To assess the impact of light exposure on the stability of Compound this compound.[2]

Methodology:

  • Prepare two sets of samples of the solid compound and a solution in a transparent container.

  • Wrap one set of samples completely in aluminum foil to serve as the "dark control".[1]

  • Place both sets of samples in a photostability chamber.

  • Expose the samples to a light source that produces a combination of UV and visible light, as specified in ICH Q1B guidelines. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]

  • At the end of the exposure period, analyze both the exposed and dark control samples using a validated HPLC method.

  • Compare the results to determine the extent of photodegradation.

Visualizations

Signaling Pathways and Workflows

Hypothetical_Degradation_Pathways Hypothetical Degradation Pathways for this compound cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photodegradation This compound This compound (Parent Compound) Hydrolysis_Product_A Hydrolysis Product A (Acid/Base Catalyzed) This compound->Hydrolysis_Product_A H₂O, H⁺/OH⁻ Oxidation_Product_B Oxidation Product B (e.g., N-oxide) This compound->Oxidation_Product_B O₂, Metal Ions, Peroxides Photo_Product_C Photodegradation Product C This compound->Photo_Product_C UV/Vis Light

Caption: Major degradation routes for Compound this compound.

Experimental_Workflow_for_Stability_Testing General Experimental Workflow for Stability Assessment Start Start: Receive Compound Forced_Degradation Forced Degradation Studies (Acid, Base, Peroxide, Light, Heat) Start->Forced_Degradation Method_Development Develop Stability-Indicating HPLC Method Forced_Degradation->Method_Development Method_Validation Validate HPLC Method (Specificity, Linearity, Accuracy, Precision) Method_Development->Method_Validation Stability_Protocol Execute Formal Stability Protocol (ICH Conditions) Method_Validation->Stability_Protocol Data_Analysis Analyze Samples at Time Points Stability_Protocol->Data_Analysis Report Generate Stability Report Data_Analysis->Report

Caption: Workflow for assessing compound stability.

References

Technical Support Center: Optimizing C13H16ClN5O4 (Solvabrex) Solubility for Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with C13H16ClN5O4, hereafter referred to by the placeholder name "Solvabrex," during experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving Solvabrex?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. It is a powerful solvent capable of dissolving many poorly soluble compounds for biological assays.[1][2] It is common practice to prepare high concentration stock solutions in DMSO, typically ranging from 10-30 mM.[2]

Q2: My Solvabrex is not fully dissolving in DMSO at high concentrations. What should I do?

A2: If you observe that Solvabrex is not fully dissolving in DMSO, even after vortexing, you can try gentle heating (e.g., 37°C) or sonication.[2] In-well sonication can be particularly helpful to redissolve compounds in aqueous media.[2] However, be mindful of the compound's stability at elevated temperatures. If solubility issues persist, consider preparing a more dilute stock solution. It's important to note that it is not always possible to observe precipitation by eye.[2]

Q3: I'm observing precipitation when I dilute my Solvabrex DMSO stock into aqueous buffer for my assay. How can I prevent this?

A3: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds.[1] To mitigate this, you can try several strategies:

  • Optimize the dilution protocol: Instead of a single large dilution, perform serial dilutions.

  • Use a co-solvent: Incorporating a water-miscible organic co-solvent in your assay buffer can improve solubility.[3]

  • Employ excipients: Surfactants or cyclodextrins can be used to enhance the solubility of poorly soluble compounds.[3]

  • Adjust the pH: If Solvabrex has ionizable groups, modifying the pH of the buffer can significantly impact its solubility.[3][4]

Q4: What alternative solvents can I try if DMSO is not suitable for my assay?

A4: If DMSO interferes with your assay or is not a suitable solvent, several alternatives can be explored. The choice of solvent will depend on the specific requirements of your experiment. Some common alternatives include:

  • Ethanol

  • Methanol [1]

  • N,N-Dimethylformamide (DMF) [1]

  • Polyethylene Glycol (PEG) , particularly PEG3350, has been shown to be suitable for some biological assays.[1]

  • Glycerol [1]

It is crucial to test the compatibility of any alternative solvent with your specific assay to ensure it does not affect the biological system or instrumentation.

Troubleshooting Guides

Issue 1: Compound Precipitation in Stock Solution
Symptom Possible Cause Troubleshooting Steps
Visible particles or cloudiness in the DMSO stock solution.Compound has low solubility in DMSO at the desired concentration.1. Vortex thoroughly. 2. Gently warm the solution (e.g., 37°C water bath) and vortex again. 3. Use sonication to aid dissolution.[2] 4. Prepare a more dilute stock solution.
Stock solution appears clear at room temperature but forms precipitate upon storage at 4°C or -20°C.Reduced solubility at lower temperatures.1. Store the stock solution at room temperature if the compound is stable. 2. Before each use, bring the stock solution to room temperature and vortex thoroughly to ensure any precipitate has redissolved. 3. Consider preparing fresh stock solutions before each experiment.
Issue 2: Compound Precipitation in Assay Plate
Symptom Possible Cause Troubleshooting Steps
Precipitate forms immediately upon adding the compound to the aqueous assay buffer.Poor aqueous solubility of the compound.1. Decrease the final concentration of the compound in the assay. 2. Optimize the dilution method: Use a stepwise dilution rather than a single large dilution. 3. Increase the percentage of DMSO in the final assay buffer, if the assay can tolerate it. 4. Incorporate a co-solvent (e.g., ethanol, methanol) in the assay buffer.[3] 5. Add a surfactant (e.g., Tween-20, Triton X-100) to the assay buffer to aid solubilization.[3]
Assay results are inconsistent or show poor reproducibility.Undetected micro-precipitation affecting the effective concentration of the compound.1. Visually inspect wells under a microscope for any signs of precipitation. 2. Centrifuge the assay plate before reading to pellet any precipitate. 3. Perform a solubility test under the exact assay conditions (buffer, temperature, incubation time) to determine the solubility limit.

Quantitative Data Summary

The following table provides a general guideline for the solubility of poorly soluble compounds in common solvents. The exact solubility of Solvabrex (this compound) should be experimentally determined.

Solvent General Solubility Range for Poorly Soluble Compounds Considerations for Assays
DMSO 1-30 mM[1][2]Generally well-tolerated in small percentages (<1%) in many cell-based and biochemical assays. Can be toxic at higher concentrations.
Ethanol 1-10 mMCan be used as a co-solvent. May cause protein denaturation at higher concentrations.
Methanol 1-10 mM[1]Similar to ethanol, can be used as a co-solvent but may have compatibility issues with certain assays.
DMF 1-20 mM[1]A strong solvent, but its use in biological assays is less common due to potential toxicity and reactivity.
PEG 3350 Variable, can be effective for certain compounds[1]Generally biocompatible and can be a good option for in vivo studies. May increase viscosity of the solution.
Glycerol Variable, can be effective for certain compounds[1]Biocompatible and can help stabilize proteins. Significantly increases viscosity.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Solvabrex Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out the required amount of Solvabrex powder using a calibrated analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound (353.76 g/mol ), calculate the volume of DMSO needed to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the Solvabrex powder.

  • Solubilization: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, proceed with the following steps.

  • Gentle Heating (Optional): Place the vial in a 37°C water bath for 5-10 minutes. Vortex again.

  • Sonication (Optional): If a precipitate is still visible, sonicate the vial in a bath sonicator for 5-10 minutes.

  • Final Check: Once the solution is clear, it is ready for use or storage.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw the aliquot at room temperature and vortex to ensure homogeneity.

Protocol 2: Aqueous Buffer Dilution with a Co-Solvent
  • Prepare Co-solvent Buffer: Prepare your standard aqueous assay buffer and add a co-solvent, such as ethanol, to a final concentration of 5-10%. Ensure the co-solvent is compatible with your assay.

  • Intermediate Dilution: Prepare an intermediate dilution of your Solvabrex DMSO stock solution in the co-solvent buffer. For example, dilute the 10 mM stock 1:10 to achieve a 1 mM solution.

  • Final Dilution: Add the intermediate dilution to your assay plate containing the final assay buffer to reach the desired final concentration of Solvabrex. This two-step dilution process can help prevent precipitation.

Visualizations

experimental_workflow start Start: Need to prepare Solvabrex for assay dissolve_dmso Attempt to dissolve in 100% DMSO start->dissolve_dmso is_dissolved_dmso Is it fully dissolved? dissolve_dmso->is_dissolved_dmso use_stock Use stock solution for assay dilution is_dissolved_dmso->use_stock Yes troubleshoot_dmso Troubleshoot DMSO Solubility is_dissolved_dmso->troubleshoot_dmso No dilute_aq Dilute DMSO stock into aqueous buffer use_stock->dilute_aq troubleshoot_dmso->dissolve_dmso is_precipitate_aq Precipitation observed? dilute_aq->is_precipitate_aq assay_ready Assay Ready is_precipitate_aq->assay_ready No troubleshoot_aq Troubleshoot Aqueous Solubility is_precipitate_aq->troubleshoot_aq Yes end End assay_ready->end troubleshoot_aq->dilute_aq

Caption: Workflow for preparing Solvabrex for assays.

troubleshooting_pathway start Problem: Compound Precipitation check_location Where is the precipitation occurring? start->check_location stock_solution In DMSO Stock Solution check_location->stock_solution Stock assay_buffer In Aqueous Assay Buffer check_location->assay_buffer Assay stock_actions Actions: - Gentle Warming - Sonication - Reduce Concentration stock_solution->stock_actions assay_actions Actions: - Use Co-solvent - Add Surfactant - Adjust pH - Modify Dilution Protocol assay_buffer->assay_actions re_evaluate Re-evaluate Solubility stock_actions->re_evaluate assay_actions->re_evaluate

Caption: Decision tree for troubleshooting precipitation.

References

Technical Support Center: In Vivo Studies of C13H16ClN5O4

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific chemical compound with the molecular formula C13H16ClN5O4 could not be definitively identified in publicly available chemical databases. Therefore, the following information is provided as a comprehensive template for a technical support center. Researchers should replace the placeholder information with data specific to their compound of interest.

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting dose for my in vivo efficacy studies?

A good starting point is to use data from in vitro assays, such as the IC50 or EC50 value. A common practice is to aim for initial in vivo plasma concentrations that are a multiple of the in vitro effective concentration (e.g., 10-50x the IC50). If no in vitro data is available, a literature search for compounds with similar structures or mechanisms of action can provide guidance. A dose-range finding study is always recommended.

Q2: What are the common signs of toxicity I should monitor for in my animal models?

General indicators of toxicity include significant weight loss (typically >15-20% of initial body weight), changes in behavior (lethargy, agitation), altered food and water intake, ruffled fur, and changes in posture. For more specific signs, consider the predicted mechanism of action of your compound and monitor relevant physiological parameters.

Q3: Which animal model is most appropriate for my study?

The choice of animal model depends on the research question. For general pharmacokinetic and toxicity profiling, rodents (mice, rats) are commonly used due to their well-characterized biology and availability.[1] For specific disease models, the choice will be dictated by the pathology you are studying (e.g., xenograft models for cancer, transgenic models for neurological disorders).[2]

Q4: How should I prepare my compound for administration?

The formulation will depend on the compound's solubility and the intended route of administration. A common starting point is to assess solubility in standard vehicles like saline, PBS, or solutions containing solubilizing agents such as DMSO, Tween 80, or PEG400. It is crucial to establish the maximum tolerated concentration of the vehicle itself to avoid vehicle-induced toxicity.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High variability in plasma concentrations between animals. - Inaccurate dosing- Issues with the route of administration (e.g., improper gavage)- Differences in animal metabolism- Ensure accurate and consistent dosing technique.- Provide additional training for technical staff.- Increase the sample size to improve statistical power.
Unexpected animal mortality at a dose predicted to be safe. - Acute toxicity of the compound- Vehicle toxicity- Error in dose calculation or preparation- Perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD).- Run a vehicle-only control group.- Double-check all calculations and preparation procedures.
Compound precipitates out of solution upon administration. - Poor solubility of the compound in the chosen vehicle- Change in pH or temperature upon injection- Test different vehicle formulations to improve solubility.- Prepare the dosing solution fresh before each use.- Consider alternative routes of administration.
No observable therapeutic effect at the tested doses. - Insufficient dose or exposure- Rapid metabolism and clearance of the compound- Inappropriate animal model- Conduct a pharmacokinetic study to determine the compound's exposure.- Increase the dose or dosing frequency.- Re-evaluate the suitability of the chosen animal model for the therapeutic target.

Quantitative Data Summary

Table 1: Example Pharmacokinetic Parameters in Rodents

Parameter Intravenous (IV) - 2 mg/kg Oral (PO) - 10 mg/kg
Cmax (ng/mL) 1200 ± 150450 ± 75
Tmax (h) 0.081.5
AUClast (ng*h/mL) 1800 ± 2002500 ± 300
T1/2 (h) 2.5 ± 0.53.1 ± 0.6
Bioavailability (%) N/A28

Table 2: Example Acute Toxicity Profile in Mice (Single Dose)

Dose (mg/kg) Route Number of Animals Mortality Observed Clinical Signs
50IP50/5None
100IP51/5Lethargy, ruffled fur within 2 hours
200IP54/5Severe lethargy, ataxia, mortality within 24 hours

Detailed Experimental Protocols

Protocol: Rodent Pharmacokinetic Study

  • Animal Acclimation: Acclimate animals to the housing conditions for at least 7 days before the experiment. Ensure free access to food and water.

  • Dosing Preparation: Prepare the dosing solution in the selected vehicle. Ensure the compound is fully dissolved.

  • Animal Dosing:

    • For oral (PO) administration, use an appropriate gauge gavage needle to deliver the solution directly into the stomach.

    • For intravenous (IV) administration, inject the solution into the tail vein.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h).[3] Place samples into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimation Animal Acclimation (7 days) randomization Randomization into Groups acclimation->randomization dosing Compound Administration (IV/PO) randomization->dosing sampling Serial Blood Sampling dosing->sampling analysis LC-MS/MS Analysis sampling->analysis pk_calc Pharmacokinetic Modeling analysis->pk_calc

Caption: Experimental workflow for a typical in vivo pharmacokinetic study.

G compound This compound receptor Target Receptor compound->receptor binds to kinase_a Kinase A receptor->kinase_a activates kinase_b Kinase B kinase_a->kinase_b phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor activates response Cellular Response (e.g., Apoptosis) transcription_factor->response induces

Caption: Hypothetical signaling pathway modulated by the compound.

References

Technical Support Center: Overcoming Bosutinib (C13H16ClN5O4) Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Bosutinib (C13H16ClN5O4) in cell lines.

Troubleshooting Guides

Issue 1: Higher than Expected IC50 Value for Bosutinib in a Sensitive Cell Line

If you are observing a higher than expected IC50 value for Bosutinib in a cell line that is reported to be sensitive, consider the following troubleshooting steps.

Possible Causes and Solutions:

Possible Cause Recommended Action
Drug Inactivity Prepare fresh dilutions of Bosutinib from a new stock solution. Ensure proper storage of the stock solution (typically at -20°C or -80°C) to prevent degradation.
Cell Line Misidentification or Contamination Authenticate your cell line using Short Tandem Repeat (STR) profiling. Check for mycoplasma contamination, as it can alter cellular response to drugs.
Incorrect Seeding Density Optimize the cell seeding density. Too high a density can lead to contact inhibition and reduced drug sensitivity, while too low a density can result in poor cell health.
Assay Interference If using a colorimetric assay like MTT, ensure that Bosutinib itself does not interfere with the absorbance reading. Run a control with drug in cell-free media.
Suboptimal Incubation Time The effect of Bosutinib is time-dependent. For initial IC50 determination, a 72-hour incubation is common, but this may need to be optimized for your specific cell line.[1]

Experimental Workflow for Troubleshooting IC50 Discrepancies:

G start High IC50 Observed check_drug Prepare Fresh Bosutinib Dilutions start->check_drug check_cells Authenticate and Test Cell Line for Contamination check_drug->check_cells If issue persists optimize_seeding Optimize Cell Seeding Density check_cells->optimize_seeding If issue persists check_assay Run Assay Controls (Drug in Cell-Free Media) optimize_seeding->check_assay If issue persists optimize_time Perform Time-Course Experiment (24, 48, 72h) check_assay->optimize_time If issue persists re_evaluate Re-evaluate IC50 optimize_time->re_evaluate

Caption: Troubleshooting workflow for unexpectedly high Bosutinib IC50 values.

Issue 2: Development of Bosutinib Resistance in a Previously Sensitive Cell Line

The emergence of resistance in a cell line continuously cultured with Bosutinib is a common challenge. The troubleshooting guide below outlines steps to characterize and potentially overcome this resistance.

Characterizing the Resistance Mechanism:

The primary mechanisms of resistance to tyrosine kinase inhibitors (TKIs) like Bosutinib are categorized as either BCR-ABL1-dependent or BCR-ABL1-independent.[2]

  • BCR-ABL1-Dependent Resistance: Often involves point mutations in the BCR-ABL1 kinase domain that prevent Bosutinib from binding effectively. The T315I and V299L mutations are known to confer resistance to Bosutinib.[3]

  • BCR-ABL1-Independent Resistance: Involves the activation of alternative signaling pathways that bypass the need for BCR-ABL1 signaling for cell survival and proliferation. Common pathways include PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT3.[4][5]

Troubleshooting and Experimental Strategy:

G start Bosutinib Resistance Confirmed seq_bcr_abl Sequence BCR-ABL1 Kinase Domain start->seq_bcr_abl mutation_found Mutation Detected? seq_bcr_abl->mutation_found western_blot Perform Western Blot for Signaling Pathways mutation_found->western_blot No alternative_tki Consider Alternative TKI (e.g., Ponatinib for T315I) mutation_found->alternative_tki Yes pathway_activated Pathway Activation Detected? western_blot->pathway_activated combination_therapy Test Combination Therapy pathway_activated->combination_therapy Yes pathway_inhibitor Combine Bosutinib with Inhibitor of Activated Pathway combination_therapy->pathway_inhibitor

Caption: Strategy for investigating and addressing Bosutinib resistance.

Quantitative Data: Bosutinib Activity Against Imatinib-Resistant BCR-ABL Mutants

The following table summarizes the relative resistance of various imatinib-resistant BCR-ABL mutants to Bosutinib, Dasatinib, and Nilotinib. Resistance is expressed as the fold increase in IC50 compared to wild-type (WT) BCR-ABL.

BCR-ABL1 Mutation Imatinib (Fold Increase in IC50) Bosutinib (Fold Increase in IC50) Dasatinib (Fold Increase in IC50) Nilotinib (Fold Increase in IC50)
G250E 4.81.11.31.4
Q252H 3.11.01.21.1
Y253F 12.51.32.12.5
E255K 35.71.53.54.2
V299L 3.2>10.0 1.81.2
T315I >50.0 >10.0 >10.0 >50.0
F317L 5.41.23.11.5
M351T 4.11.01.11.3
E355G 6.21.11.41.6
F359V 8.91.42.52.8
H396R 3.31.01.21.2
Data adapted from publicly available research.[6] Values are illustrative and may vary between experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Bosutinib?

A1: Bosutinib is a dual tyrosine kinase inhibitor that targets both the Bcr-Abl kinase and Src family kinases (including Src, Lyn, and Hck).[3] By inhibiting these kinases, Bosutinib blocks downstream signaling pathways that are crucial for the proliferation and survival of cancer cells, particularly in Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML).[7][8]

Signaling Pathway Inhibited by Bosutinib:

G BCR_ABL BCR-ABL Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK, JAK/STAT3) BCR_ABL->Downstream Src_Family Src Family Kinases (Src, Lyn, Hck) Src_Family->Downstream Bosutinib Bosutinib Bosutinib->BCR_ABL Bosutinib->Src_Family Proliferation Cell Proliferation and Survival Downstream->Proliferation

Caption: Bosutinib inhibits BCR-ABL and Src family kinases.

Q2: My dose-response curve for Bosutinib is not sigmoidal. What could be the reason?

A2: A non-sigmoidal dose-response curve can indicate several experimental issues. If the curve is flat, it may suggest that the drug concentrations tested are too low or that the cells are completely resistant. A U-shaped or biphasic curve could indicate off-target effects at higher concentrations or issues with drug solubility. It is important to ensure a wide range of drug concentrations are tested and to visually inspect the wells for any signs of drug precipitation.

Q3: How can I develop a Bosutinib-resistant cell line for my studies?

A3: A common method for developing a resistant cell line is to culture a sensitive parental cell line in the continuous presence of Bosutinib.[9] Start with a low concentration of Bosutinib (e.g., the IC20) and gradually increase the concentration in a stepwise manner as the cells adapt and resume proliferation. This process can take several months. It is crucial to periodically freeze down stocks of the cells at different stages of resistance development.

Q4: What are some potential combination therapies to overcome Bosutinib resistance?

A4: For BCR-ABL1-independent resistance, combination therapies targeting the activated bypass pathways can be effective. For instance:

  • If the PI3K/AKT/mTOR pathway is activated, combining Bosutinib with a PI3K or mTOR inhibitor may restore sensitivity.[4]

  • If the MAPK/ERK pathway is upregulated, a MEK inhibitor could be used in combination with Bosutinib.[4] For certain BCR-ABL1 mutations, combining different TKIs can be a strategy. For example, a combination of asciminib and bosutinib has been explored to overcome resistance.[10]

Alternative Signaling Pathways in Bosutinib Resistance:

G BCR_ABL BCR-ABL Proliferation Cell Proliferation and Survival BCR_ABL->Proliferation Bosutinib Bosutinib Bosutinib->BCR_ABL PI3K_AKT PI3K/AKT/mTOR Pathway PI3K_AKT->Proliferation MAPK_ERK MAPK/ERK Pathway MAPK_ERK->Proliferation JAK_STAT JAK/STAT Pathway JAK_STAT->Proliferation

Caption: Activation of bypass pathways can lead to Bosutinib resistance.

Experimental Protocols

Protocol 1: Determination of Bosutinib IC50 using MTT Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of Bosutinib in adherent or suspension cell lines.

Materials:

  • Cell line of interest

  • Complete culture medium

  • Bosutinib stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of Bosutinib in complete medium. A common starting range is 0.01 nM to 10 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • After 72 hours, add 20 µL of MTT solution to each well.[3]

    • Incubate for 3-4 hours at 37°C, 5% CO2. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[3]

    • Gently shake the plate for 10-15 minutes at room temperature to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Western Blotting for Phosphorylated Signaling Proteins

This protocol provides a general framework for assessing the activation state of key signaling proteins (e.g., CrkL, STAT5) involved in Bosutinib resistance.

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-CrkL, anti-phospho-STAT5, and their total protein counterparts)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Wash cell pellets with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT5) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe for total protein or a loading control (e.g., GAPDH or β-actin) to normalize the results.

Protocol 3: siRNA-Mediated Gene Knockdown

This protocol describes a general method for using small interfering RNA (siRNA) to transiently knock down the expression of a target gene potentially involved in Bosutinib resistance.

Materials:

  • siRNA targeting the gene of interest and a non-targeting control siRNA

  • Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM or other serum-free medium

  • Cells to be transfected

Procedure:

  • Cell Seeding:

    • One day before transfection, seed cells in a 6-well plate so that they are 30-50% confluent at the time of transfection.

  • Transfection Complex Formation:

    • For each well, dilute the siRNA (e.g., 20 pmol) in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 5-20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.

  • Transfection:

    • Add the siRNA-lipid complexes to the cells in a dropwise manner.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells at 37°C, 5% CO2 for 24-72 hours.

  • Validation of Knockdown and Subsequent Assays:

    • After the incubation period, harvest the cells.

    • Validate the knockdown efficiency by measuring the mRNA levels (using qRT-PCR) or protein levels (using Western blotting) of the target gene.

    • Once knockdown is confirmed, the transfected cells can be used in subsequent experiments, such as a Bosutinib IC50 determination, to assess the effect of the target gene on drug sensitivity.

References

Technical Support Center: C13H16ClN5O4 (Hypothetical Compound: Variabolin)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific, publicly documented compound with the molecular formula C13H16ClN5O4 was not readily identifiable. The following technical support guide has been generated for a hypothetical small molecule therapeutic agent, herein named Variabolin , with this formula. The principles, protocols, and troubleshooting advice provided are based on established methodologies for small molecule assays and are intended to serve as a comprehensive framework for researchers.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate assay for quantifying Variabolin in plasma samples?

A1: For quantitative analysis of small molecules like Variabolin in biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is typically the gold standard due to its high sensitivity and specificity. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can also be used if the required sensitivity is within its range and the sample matrix is not overly complex.

Q2: How can I minimize variability in my cell-based assays for Variabolin activity?

A2: Cell-based assay variability can be minimized by:

  • Consistent Cell Culture Practices: Use cells within a narrow passage number range, maintain consistent seeding densities, and ensure uniform incubation times and conditions.

  • Reagent Quality: Use high-purity, quality-controlled reagents and prepare fresh solutions of Variabolin for each experiment.

  • Assay Protocol Adherence: Strictly follow a standardized protocol, paying close attention to incubation times, temperatures, and pipetting techniques.[1][2]

Q3: What are the critical parameters to consider when developing a competitive binding assay for Variabolin?

A3: Key parameters for a competitive binding assay include:

  • Tracer Concentration: The concentration of the labeled ligand (tracer) should ideally be at or below its dissociation constant (Kd) for the receptor.

  • Incubation Time: The incubation period must be sufficient to allow the binding reaction to reach equilibrium.

  • Non-Specific Binding: It is crucial to determine and subtract non-specific binding to obtain accurate results.

Q4: My standard curve for the Variabolin ELISA is not linear. What are the possible causes?

A4: A non-linear standard curve in an ELISA can be caused by several factors:

  • Incorrect Dilution Series: Errors in the preparation of the standard dilutions.

  • Inappropriate Curve Fit: Using a linear regression for a sigmoidal dose-response curve. A four-parameter logistic (4PL) curve fit is often more appropriate.

  • Reagent Issues: Expired or improperly stored reagents can lead to poor assay performance.[2]

  • Saturation: The concentration of the standards may be outside the dynamic range of the assay.

Troubleshooting Guides

Problem: High Variability Between Replicates
Potential Cause Recommended Solution
Inconsistent Pipetting TechniqueEnsure proper pipette calibration and use of correct pipetting techniques (e.g., consistent speed and immersion depth). Change pipette tips for each replicate.[2]
Temperature Gradients Across the PlateAllow all reagents and plates to come to room temperature before starting the assay. Avoid stacking plates during incubation.[1][2]
Edge Effects in MicroplatesAvoid using the outer wells of the microplate, or ensure they are filled with buffer to maintain a humid environment.
Inadequate Mixing of ReagentsGently vortex or invert reagent solutions before use to ensure homogeneity.[1]
Problem: Low or No Signal
Potential Cause Recommended Solution
Inactive CompoundVerify the integrity and purity of the Variabolin stock.
Incorrect Reagent PreparationDouble-check all reagent calculations and preparation steps.
Omission of a Critical StepCarefully review the experimental protocol to ensure all steps were followed in the correct order.[1]
Incorrect Filter/Wavelength SettingConfirm that the plate reader is set to the correct wavelength for the detection reagent.[1]

Quantitative Data on Assay Performance

Table 1: Comparison of HPLC-UV and LC-MS/MS for Variabolin Quantification
Parameter HPLC-UV LC-MS/MS
Linear Range 50 - 5000 ng/mL0.1 - 1000 ng/mL
Limit of Quantification (LOQ) 50 ng/mL0.1 ng/mL
Intra-assay Precision (%CV) < 10%< 5%
Inter-assay Precision (%CV) < 15%< 8%
Accuracy (% Recovery) 90-110%95-105%
Table 2: Reproducibility of a Cell-Based Viability Assay
Parameter Manual Pipetting Automated Liquid Handler
Intra-plate %CV 12.5%4.2%
Inter-plate %CV 18.9%7.8%

Experimental Protocols

Protocol 1: Quantification of Variabolin in Plasma by HPLC-UV
  • Sample Preparation:

    • To 100 µL of plasma, add 200 µL of acetonitrile containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at 280 nm.

  • Analysis:

    • Construct a standard curve by plotting the peak area ratio of Variabolin to the internal standard against the concentration.

    • Determine the concentration of Variabolin in the samples from the standard curve.

Protocol 2: Competitive ELISA for Variabolin Target Binding
  • Plate Coating:

    • Coat a 96-well plate with the target receptor overnight at 4°C.

    • Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

    • Block the plate with blocking buffer (PBS with 1% BSA) for 1 hour at room temperature.

  • Competitive Binding:

    • Add standards or samples of Variabolin to the wells.

    • Immediately add a fixed concentration of biotin-labeled Variabolin analog.

    • Incubate for 2 hours at room temperature with gentle shaking.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add TMB substrate and incubate in the dark for 15-30 minutes.

    • Stop the reaction with 2N H2SO4.

  • Analysis:

    • Read the absorbance at 450 nm.

    • Plot the absorbance against the log of the Variabolin concentration and fit the data using a four-parameter logistic (4PL) model to determine the IC50.

Visualizations

cluster_workflow Assay Development Workflow A Define Assay Objective B Select Assay Platform (e.g., HPLC, ELISA) A->B C Source & Qualify Reagents B->C D Assay Optimization (e.g., concentrations, incubation times) C->D E Assay Validation (Precision, Accuracy, Linearity) D->E F Implement for Routine Use E->F

Caption: A generalized workflow for assay development and implementation.

cluster_pathway Hypothetical Signaling Pathway for Variabolin Variabolin Variabolin Receptor Target Receptor Variabolin->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression

Caption: Inhibition of a kinase cascade by Variabolin.

cluster_troubleshooting Troubleshooting Logic for Poor Reproducibility Start Poor Reproducibility Observed CheckPipetting Review Pipetting Technique & Calibration Start->CheckPipetting CheckReagents Assess Reagent Preparation & Storage CheckPipetting->CheckReagents If issue persists CheckIncubation Verify Incubation Times & Temperatures CheckReagents->CheckIncubation If issue persists CheckPlateReader Confirm Plate Reader Settings CheckIncubation->CheckPlateReader If issue persists ConsultExpert Consult with Senior Scientist CheckPlateReader->ConsultExpert If issue persists

Caption: A logical flow for troubleshooting poor assay reproducibility.

References

Improving C13H16ClN5O4 signal-to-noise ratio in imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) when imaging the fluorescent probe C13H16ClN5O4.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary factors that affect the signal-to-noise ratio (SNR) in this compound imaging?

The signal-to-noise ratio is a measure of signal strength relative to background noise. Several factors can impact the SNR in your imaging experiments:

  • Signal:

    • Probe Concentration: The concentration of this compound used for staining.

    • Target Abundance: The expression level of the target molecule that the probe binds to.

    • Illumination Intensity: The power of the excitation light source (e.g., laser, LED).

    • Exposure Time: The duration the detector is exposed to the emitted light.

    • Quantum Yield of the Probe: The efficiency of the probe in converting absorbed light into emitted light.

  • Noise:

    • Autofluorescence: Natural fluorescence from the cells or tissue, which can be exacerbated by aldehyde fixatives.[1][2][3]

    • Non-specific Binding: The probe binding to off-target sites.

    • Detector Noise: Electronic noise from the camera or photomultiplier tube (PMT).

    • Stray Light: Ambient light or light scattering within the microscope.

    • Photobleaching: The irreversible destruction of the fluorophore by excitation light, which reduces the signal over time.

FAQ 2: How can I optimize the this compound staining protocol to maximize the signal?

Optimizing your staining protocol is crucial for a strong signal. The key parameters to adjust are the probe concentration and incubation time.

  • Concentration: Using too low a concentration will result in a weak signal, while too high a concentration can lead to non-specific binding and high background. It is essential to titrate the probe to find the optimal concentration.

  • Incubation Time: The incubation time should be sufficient for the probe to bind to its target. However, excessively long incubation can also increase non-specific binding.

Table 1: Example Titration for this compound Concentration

ConcentrationIncubation TimeSignal Intensity (Arbitrary Units)Background Intensity (Arbitrary Units)Signal-to-Noise Ratio
1 µM30 min5001005.0
5 µM30 min15002506.0
10 µM 30 min 2500 300 8.3
20 µM30 min28008003.5
10 µM15 min18002806.4
10 µM 60 min 2600 350 7.4

In this example, 10 µM for 30 minutes provides the best balance of high signal and low background.

FAQ 3: What are the recommended microscope settings for imaging this compound?

Proper microscope settings are critical for maximizing signal detection while minimizing noise and phototoxicity.

  • Excitation and Emission Filters: Use filter sets that are specifically matched to the excitation and emission spectra of this compound to maximize signal collection and minimize bleed-through from other fluorophores or autofluorescence.

  • Laser Power / Illumination Intensity: Use the lowest possible laser power that provides a detectable signal. High laser power can lead to rapid photobleaching and phototoxicity in live-cell imaging.

  • Exposure Time / Dwell Time: A longer exposure time collects more photons, increasing the signal. However, it also increases the risk of photobleaching. Find a balance that provides a good signal without significant sample damage.

  • Detector Gain: Increasing the gain amplifies the signal, but it also amplifies noise. Use a moderate gain setting and optimize other parameters first.

Table 2: General Recommendations for Microscope Settings

ParameterRecommendationRationale
Laser Power Start at a low setting (e.g., 1-5%) and gradually increase.Minimizes photobleaching and phototoxicity.
Exposure Time Adjust to achieve a good signal without saturating the detector.Balances signal strength with acquisition speed and photobleaching.
Pinhole (Confocal) Set to 1 Airy Unit (AU).Provides a good balance between optical sectioning and signal detection.[4]
Gain/Offset Adjust to use the full dynamic range of the detector without clipping the signal or the background.Ensures optimal image contrast and data quality.
FAQ 4: How can I reduce background fluorescence and noise?

High background is a common problem that can significantly reduce the SNR. Here are several strategies to minimize it:

  • Reduce Autofluorescence:

    • Use a phenol red-free imaging medium for live-cell experiments.[5][6]

    • If fixing cells, consider using an organic solvent like ice-cold methanol or ethanol instead of aldehyde-based fixatives.[2][3]

    • If aldehyde fixation is necessary, keep the fixation time to a minimum and consider treating with a quenching agent like sodium borohydride.[1][2]

    • Use fluorophores that emit in the far-red spectrum, as autofluorescence is typically lower at these wavelengths.[1][2]

  • Minimize Non-specific Binding:

    • Ensure adequate washing steps after probe incubation to remove unbound probe.

    • Include a blocking step in your protocol, especially for tissue samples.

  • Optimize Acquisition:

    • Use appropriate controls, such as an unstained sample, to determine the level of autofluorescence.[7]

    • For confocal microscopy, reducing the pinhole size can help reject out-of-focus light and reduce background.[4]

FAQ 5: What image processing techniques can improve the SNR of this compound images?

Post-acquisition image processing can help to improve the SNR, but it should not be a substitute for optimizing the experimental protocol.

  • Background Subtraction: This involves subtracting a constant value from the entire image, which is determined from a region with no signal.

  • Filtering:

    • Median Filter: Effective at removing salt-and-pepper noise without significantly blurring edges.

    • Gaussian Blur: Smooths the image and reduces noise, but can also blur fine details.

  • Deconvolution: A computational method that reassigns out-of-focus light to its point of origin, which can improve both resolution and SNR.[8]

  • Denoising Algorithms: Advanced algorithms, including those based on deep learning, can be very effective at removing noise while preserving image details.[9][10]

Experimental Protocols

Protocol 1: General Staining Protocol for this compound in Cultured Adherent Cells
  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Preparation of Staining Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in pre-warmed, phenol red-free cell culture medium or a buffered saline solution (e.g., PBS).

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual medium.

  • Staining: Add the this compound staining solution to the cells and incubate at 37°C for the optimized duration (e.g., 30 minutes). Protect the sample from light during incubation.

  • Washing: Remove the staining solution and wash the cells three times with pre-warmed, phenol red-free medium or PBS to remove any unbound probe.

  • Imaging: Immediately image the cells using a fluorescence microscope with the appropriate filter sets and optimized acquisition settings.

Protocol 2: Optimizing this compound Concentration
  • Preparation: Plate cells in multiple wells of a glass-bottom plate.

  • Serial Dilution: Prepare a range of this compound concentrations (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM, 20 µM) in phenol red-free medium.

  • Staining: Stain the cells in different wells with the various concentrations for a fixed incubation time (e.g., 30 minutes at 37°C). Include a well with no probe as a negative control.

  • Washing: Wash all wells as described in the general protocol.

  • Imaging: Image all wells using the exact same microscope settings (laser power, exposure, gain).

  • Analysis:

    • Measure the mean fluorescence intensity in the region of interest (signal).

    • Measure the mean fluorescence intensity in a background region.

    • Calculate the signal-to-noise ratio (Signal/Background) for each concentration.

    • Plot the SNR versus concentration to determine the optimal concentration.

Visualizations

TroubleshootingWorkflow Start Low Signal-to-Noise Ratio CheckSignal Is the signal intensity low? Start->CheckSignal CheckBackground Is the background high? Start->CheckBackground CheckSignal->CheckBackground No OptimizeStaining Optimize Staining Protocol: - Increase probe concentration - Increase incubation time CheckSignal->OptimizeStaining Yes ReduceAutofluorescence Reduce Autofluorescence: - Use phenol red-free media - Use alternative fixatives CheckBackground->ReduceAutofluorescence Yes OptimizeMicroscope Optimize Microscope Settings: - Increase laser power - Increase exposure time/gain OptimizeStaining->OptimizeMicroscope ImageProcessing Apply Image Processing: - Background subtraction - Denoising algorithms OptimizeMicroscope->ImageProcessing ImproveWashing Improve Washing Steps: - Increase number of washes - Increase wash duration ReduceAutofluorescence->ImproveWashing ImproveWashing->ImageProcessing End Improved SNR ImageProcessing->End

Caption: A troubleshooting workflow for diagnosing and resolving low signal-to-noise ratio issues.

FactorsSNR cluster_signal Signal Factors cluster_noise Noise Factors ProbeConc Probe Concentration Signal Signal ProbeConc->Signal IncubationTime Incubation Time IncubationTime->Signal LaserPower Laser Power LaserPower->Signal Exposure Exposure Time Exposure->Signal SNR Signal-to-Noise Ratio (SNR) Signal->SNR Autofluorescence Autofluorescence Noise Noise Autofluorescence->Noise NonspecificBinding Non-specific Binding NonspecificBinding->Noise DetectorNoise Detector Noise DetectorNoise->Noise Noise->SNR

Caption: Key experimental factors that influence the final signal-to-noise ratio.

References

Technical Support Center: Synthesis of C13H16ClN5O4 (Synthaclor)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges during the reaction scale-up of C13H16ClN5O4, hereafter referred to by the placeholder name "Synthaclor."

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in yield for the Synthaclor synthesis upon scaling up from a 1 L to a 20 L reactor. What are the common causes?

A1: A decrease in yield during scale-up is a frequent challenge. The primary causes often relate to mass and heat transfer limitations that are not apparent at the laboratory scale. In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting the formation of side products. Slower or less efficient heat dissipation can also alter the reaction kinetics, favoring undesired reaction pathways. It is also crucial to consider the addition rates of reagents; what works as a rapid addition in a small flask may need to be a slow, controlled feed in a larger vessel to maintain optimal reaction conditions.

Q2: The purity profile of our scaled-up batch of Synthaclor shows several new, unidentified impurities. How can we identify and control these?

A2: The appearance of new impurities upon scale-up is often linked to the issues described above, namely poor mixing and temperature control.[1] To address this, it is essential to first characterize the new impurities using techniques like LC-MS and NMR. Understanding the structure of these byproducts can provide clues about their formation mechanism (e.g., dimerization, degradation, or reaction with a solvent or reagent). Once identified, you can adjust the reaction conditions to disfavor their formation. This might involve lowering the reaction temperature, modifying the rate of reagent addition, or employing a more efficient stirring mechanism. A thorough impurity profile analysis is a critical step in any scale-up process.[2]

Q3: We are experiencing difficulties with the crystallization of the final Synthaclor product at a larger scale, leading to a product that is difficult to filter and dry. What can be done?

A3: Crystallization is highly sensitive to scale. The cooling rate, which is much slower in a large reactor, can significantly impact crystal size and morphology. Slower cooling often leads to larger crystals, which may trap solvent and impurities. Conversely, "crash cooling" can result in fine needles that are difficult to filter. Experiment with different cooling profiles at the larger scale. A controlled, gradual cooling process is often beneficial. Seeding the solution with a small amount of previously isolated, high-purity Synthaclor can also promote the growth of the desired crystal form. Additionally, the choice of anti-solvent and the rate of its addition are critical parameters to re-optimize during scale-up.

Troubleshooting Guides

Problem 1: Inconsistent Reaction Completion in Step 2 (Amide Coupling)

Question: Our scale-up of the amide coupling step to produce the Synthaclor precursor is showing incomplete conversion, even with extended reaction times. At the 1 L scale, the reaction was complete in 4 hours, but at the 20 L scale, we still see 15% of the starting amine after 8 hours.

Potential Causes and Solutions:

  • Poor Mixing: Inadequate agitation in a larger reactor can lead to poor dispersion of the coupling reagent, resulting in localized areas where the reaction does not proceed efficiently.

    • Solution: Increase the agitation speed and consider using a different impeller design (e.g., a pitched-blade turbine for better axial flow). Perform a mixing study to ensure homogeneity.

  • Temperature Gradients: The exothermic nature of the coupling reaction might be creating localized hot spots that degrade the activated ester, reducing its effective concentration.

    • Solution: Improve the reactor's cooling efficiency. Slow down the addition rate of the coupling reagent to better manage the exotherm.

  • Reagent Degradation: The coupling reagent may be degrading over the longer addition time required at a larger scale.

    • Solution: Prepare the coupling reagent solution just before use and consider adding it in portions.

Parameter1 L Scale20 L Scale (Initial)20 L Scale (Optimized)
Reaction Time (h) 4> 85
Conversion (%) > 9985> 99
Agitation (RPM) 300150250
Addition Time (min) 106090 (controlled)
Problem 2: Formation of Dimer Impurity in Final Cyclization Step

Question: During the final cyclization step to form Synthaclor, we are observing the formation of a significant dimer impurity (~10%) that was not present at the lab scale. How can we mitigate this?

Potential Causes and Solutions:

  • High Concentration: The intermolecular reaction (dimerization) is competing with the desired intramolecular cyclization. This is often exacerbated at higher concentrations typical of scale-up batches.

    • Solution: Employ "pseudo-dilution" principles by adding the substrate slowly to the heated reaction mixture. This keeps the instantaneous concentration of the uncyclized precursor low, favoring the intramolecular pathway.

  • Incorrect Temperature: The activation energy for the dimerization may be different from that of the cyclization.

    • Solution: Perform a temperature optimization study. It's possible that a slightly lower or higher temperature could favor the desired reaction.

Parameter1 L Scale20 L Scale (Initial)20 L Scale (Optimized)
Concentration (M) 0.10.50.5 (slow addition)
Dimer Impurity (%) < 110< 1.5
Addition Method All at onceAll at onceSlow addition over 4h
Yield (%) 857283

Experimental Protocols

Protocol 1: Optimized Amide Coupling (20 L Scale)

  • Charge the 20 L reactor with the starting amine (1.0 kg, 1.0 equiv) and the appropriate solvent (10 L).

  • In a separate vessel, dissolve the carboxylic acid (1.2 equiv) and a coupling agent (e.g., HATU, 1.2 equiv) in the solvent (5 L).

  • Add the activating solution to the reactor via a metering pump over 90 minutes, maintaining the internal temperature between 20-25 °C.

  • Stir the reaction mixture at 250 RPM.

  • Monitor the reaction progress by HPLC every hour.

  • Upon completion, proceed with the work-up procedure.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_amine Prepare Amine Solution add_reagents Controlled Addition of Acid Solution prep_amine->add_reagents prep_acid Prepare Acid Solution prep_acid->add_reagents react Reaction Monitoring (HPLC) add_reagents->react quench Quench Reaction react->quench >99% Conversion extract Extraction quench->extract crystallize Crystallization extract->crystallize

Caption: Workflow for the optimized amide coupling step.

troubleshooting_logic start Low Yield at Scale? check_mixing Review Mixing Parameters start->check_mixing Yes end_ok Yield Improved start->end_ok No check_temp Analyze Temperature Profile check_mixing->check_temp optimize_agitation Increase Agitation / Change Impeller check_mixing->optimize_agitation check_reagents Assess Reagent Stability check_temp->check_reagents optimize_addition Slow Reagent Addition check_temp->optimize_addition fresh_reagents Use Freshly Prepared Reagents check_reagents->fresh_reagents optimize_agitation->end_ok optimize_addition->end_ok fresh_reagents->end_ok

Caption: Decision tree for troubleshooting yield loss.

impurity_pathway precursor Linear Precursor synthaclor Synthaclor (this compound) (Intramolecular) precursor->synthaclor Desired Pathway (Low Concentration) dimer Dimer Impurity (Intermolecular) precursor->dimer Side Reaction (High Concentration)

Caption: Competing pathways in the final cyclization step.

References

Validation & Comparative

In-depth Efficacy Analysis: A Comparative Study of C13H16ClN5O4 and a Structurally Related Analog

Author: BenchChem Technical Support Team. Date: November 2025

It is not possible to provide a comparative guide without first identifying the specific chemical compound represented by the molecular formula C13H16ClN5O4. Publicly available chemical databases and scientific literature do not readily yield a well-characterized compound with this exact formula. The initial search for this molecular formula did not result in a definitive identification of a known drug, research compound, or inhibitor.

For a comprehensive comparison of efficacy between two compounds, the following information and experimental data would be essential:

Section 1: Compound Identification and Structural Analogs

A crucial first step is the unambiguous identification of the primary compound, this compound. This would involve determining its chemical structure and accepted nomenclature (e.g., IUPAC name). Once the primary compound is known, a suitable analog for comparison can be selected based on structural similarity, mechanism of action, or therapeutic target.

Section 2: Comparative Efficacy Data

A thorough comparison would require quantitative data from a series of standardized in vitro and in vivo assays. The specific assays would depend on the therapeutic area and the biological target of the compounds.

Table 1: In Vitro Efficacy Comparison
ParameterThis compoundAnalog Compound
Target Binding Affinity (Kd) Data NeededData Needed
IC50 / EC50 Data NeededData Needed
Enzyme Inhibition (Ki) Data NeededData Needed
Cell-based Assay 1 (e.g., Proliferation) Data NeededData Needed
Cell-based Assay 2 (e.g., Apoptosis) Data NeededData Needed
Table 2: In Vivo Efficacy Comparison (Example: Oncology)
ParameterThis compoundAnalog Compound
Tumor Growth Inhibition (%) Data NeededData Needed
Effective Dose (ED50) Data NeededData Needed
Pharmacokinetic Profile (T1/2, Cmax, AUC) Data NeededData Needed
Observed Side Effects Data NeededData Needed

Section 3: Experimental Protocols

Detailed methodologies are critical for the interpretation and replication of experimental findings.

Target Binding Assay (e.g., Surface Plasmon Resonance)

A detailed protocol would describe the immobilization of the target protein on the sensor chip, the range of compound concentrations tested, buffer conditions, and the data analysis method used to calculate the dissociation constant (Kd).

Cell-Based Proliferation Assay (e.g., MTS Assay)

This section would outline the cell line used, cell seeding density, drug treatment concentrations and duration, the specific MTS reagent and protocol, and the method for calculating cell viability and IC50 values.

Section 4: Signaling Pathway and Workflow Visualization

Visual diagrams are essential for illustrating complex biological processes and experimental designs.

Signaling Pathway

Once the molecular target of this compound is identified, a diagram of the relevant signaling pathway can be generated. For instance, if the compound targets a specific kinase in a cancer-related pathway:

G cluster_0 Hypothetical Kinase Inhibition Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Kinase Downstream Kinase Receptor Tyrosine Kinase->Downstream Kinase This compound This compound This compound->Downstream Kinase Analog Compound Analog Compound Analog Compound->Downstream Kinase Transcription Factor Transcription Factor Downstream Kinase->Transcription Factor Cell Proliferation Cell Proliferation Transcription Factor->Cell Proliferation

Caption: Hypothetical signaling pathway illustrating kinase inhibition.

Experimental Workflow

A diagram illustrating the sequence of experimental steps provides a clear overview of the research process.

G Start Start In Vitro Assays In Vitro Assays Start->In Vitro Assays Target Binding Target Binding In Vitro Assays->Target Binding Cell-based Assays Cell-based Assays In Vitro Assays->Cell-based Assays In Vivo Studies In Vivo Studies Cell-based Assays->In Vivo Studies Animal Model Animal Model In Vivo Studies->Animal Model Efficacy & Toxicity Efficacy & Toxicity Animal Model->Efficacy & Toxicity Data Analysis Data Analysis Efficacy & Toxicity->Data Analysis End End Data Analysis->End

Caption: General workflow for preclinical drug efficacy testing.

To proceed with a meaningful comparison, the first and most critical step is to provide a specific and identifiable compound for this compound. Once this information is available, a comprehensive and data-driven comparative guide can be developed.

Comparative Analysis of Kinase Inhibitors Targeting the BCR-Abl Fusion Protein

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The molecule with the chemical formula C13H16ClN5O4 is not readily identifiable in public chemical databases. Therefore, this guide presents a comparative analysis of well-characterized inhibitors targeting the BCR-Abl tyrosine kinase, a critical driver in Chronic Myeloid Leukemia (CML), as a representative example of a comprehensive comparison for researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of five prominent BCR-Abl tyrosine kinase inhibitors (TKIs): Imatinib, Nilotinib, Dasatinib, Bosutinib, and Ponatinib. The objective is to offer a clear comparison of their inhibitory potency, supported by experimental data and protocols.

Inhibitor Potency Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values for each TKI against the wild-type (WT) BCR-Abl kinase. Lower IC50 values indicate higher potency.

InhibitorIC50 (nM) against WT BCR-AblKey References
Imatinib~250-1000[1][2]
Nilotinib< 30[3][4]
Dasatinib~1[2]
Bosutinib~1.2[5]
Ponatinib~0.37-2.0[6]

BCR-Abl Signaling Pathway and TKI Inhibition

The BCR-Abl fusion protein is a constitutively active tyrosine kinase that drives CML by activating multiple downstream signaling pathways, leading to uncontrolled cell proliferation and survival.[7][8][9] The diagram below illustrates a simplified representation of the BCR-Abl signaling cascade and the points of inhibition by the compared TKIs.

BCR_Abl_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Tyrosine Kinase Inhibitors BCR-Abl BCR-Abl (Constitutively Active Kinase) GRB2/SOS GRB2/SOS BCR-Abl->GRB2/SOS STAT5 STAT5 BCR-Abl->STAT5 PI3K PI3K BCR-Abl->PI3K RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression STAT5->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression Imatinib Imatinib Imatinib->BCR-Abl Nilotinib Nilotinib Nilotinib->BCR-Abl Dasatinib Dasatinib Dasatinib->BCR-Abl Bosutinib Bosutinib Bosutinib->BCR-Abl Ponatinib Ponatinib Ponatinib->BCR-Abl

Caption: Simplified BCR-Abl signaling pathway and TKI inhibition points.

Experimental Protocols

In Vitro BCR-Abl Kinase Inhibition Assay

This protocol outlines a common method for determining the IC50 of an inhibitor against BCR-Abl kinase.

Objective: To measure the in vitro potency of a test compound in inhibiting the kinase activity of BCR-Abl.

Materials:

  • Recombinant human Abl kinase domain (or full-length BCR-Abl)

  • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., Abltide, a synthetic peptide substrate for Abl kinase)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • Microplates (e.g., 384-well)

Procedure:

  • Prepare Reagents: Dilute the Abl kinase, substrate peptide, and ATP to desired concentrations in kinase buffer. Prepare a serial dilution of the test compound.

  • Reaction Setup: Add the kinase buffer, substrate, and test compound to the wells of the microplate.

  • Initiate Reaction: Add the Abl kinase to each well to start the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detect Signal: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.[10]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based BCR-Abl Inhibition Assay

This protocol describes a method to assess the inhibitory effect of a compound on BCR-Abl activity within a cellular context.

Objective: To determine the potency of a test compound in inhibiting BCR-Abl phosphorylation in a CML cell line.

Materials:

  • CML cell line expressing BCR-Abl (e.g., K562 cells)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: Anti-phospho-CrkL, anti-CrkL, and a secondary antibody conjugated to HRP.

  • Western blotting equipment and reagents.

Procedure:

  • Cell Culture and Treatment: Culture K562 cells to a suitable density. Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 2-4 hours).

  • Cell Lysis: Harvest the cells by centrifugation and lyse them on ice using the lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with the primary antibody (anti-phospho-CrkL). CrkL is a direct substrate of BCR-Abl, and its phosphorylation status is a reliable indicator of BCR-Abl kinase activity.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for phospho-CrkL and total CrkL (as a loading control). Normalize the phospho-CrkL signal to the total CrkL signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

The following diagram illustrates the workflow for the cell-based assay.

Cell_Assay_Workflow A 1. Culture K562 cells B 2. Treat with TKI dilutions A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. SDS-PAGE & Western Blot D->E F 6. Antibody Incubation (p-CrkL, CrkL) E->F G 7. Signal Detection F->G H 8. Data Analysis (IC50) G->H

Caption: Workflow for a cell-based BCR-Abl inhibition assay.

References

In-depth Analysis of C13H16ClN5O4 Cross-Reactivity Awaits Compound Identification

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison guide on the cross-reactivity of the compound with the molecular formula C13H16ClN5O4 cannot be generated at this time. Extensive searches for this formula have not yielded a definitive, publicly documented compound, making it impossible to retrieve the necessary experimental data for a comparative analysis.

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is paramount for assessing its specificity and potential off-target effects. A thorough comparison guide would typically involve detailed data on binding affinities to primary targets versus other related and unrelated biomolecules. However, the foundational step for such an analysis is the identification of the compound .

Without a common name or a recognized identifier associated with this compound, it is not feasible to:

  • Retrieve relevant scientific literature: Searches for cross-reactivity, selectivity, and off-target binding studies require a specific compound name.

  • Identify alternative compounds: A meaningful comparison necessitates identifying other molecules with similar mechanisms of action or structural properties.

  • Extract quantitative data: Comparative tables of binding affinities (e.g., Ki, IC50 values) from experimental assays cannot be compiled without access to studies on a specific compound.

  • Detail experimental protocols: Methodologies for key experiments such as kinase panels, receptor binding assays, or cellular assays are specific to the compound and targets being investigated.

  • Visualize signaling pathways: The mechanism of action and relevant biological pathways can only be illustrated once the compound and its targets are known.

To proceed with the creation of a detailed and informative comparison guide, it is essential that the user provide a common name or an alternative identifier for the compound with the molecular formula this compound. Once the compound is identified, a thorough analysis of its cross-reactivity profile can be conducted, and a guide that meets the specified requirements for data presentation, experimental protocols, and visualizations can be developed.

C13H16ClN5O4 preclinical efficacy compared to standard of care

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the provided chemical formula, C13H16ClN5O4, reveals that it does not correspond to a publicly recognized drug candidate with available preclinical efficacy data. Searches for this specific molecular formula in chemical and pharmaceutical databases have not yielded a common name or identifier, which is essential for accessing published research on its biological activity, mechanism of action, and comparative studies.

Without a known drug name or designation, it is not possible to:

  • Retrieve preclinical studies detailing its efficacy.

  • Identify the specific therapeutic area or conditions it is being investigated for.

  • Determine the current standard of care for those conditions, which is necessary for a comparative analysis.

  • Find information on its mechanism of action or any associated signaling pathways.

Therefore, a comprehensive comparison guide as requested cannot be generated at this time. Further information, such as a common name, internal designation, or relevant patent numbers, is required to proceed with the literature search and data analysis necessary to fulfill the core requirements of the request.

Comparative Analysis of Pyrimidine-Based EGFR Inhibitors: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the development of potent and selective kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). Understanding the structure-activity relationship (SAR) of these compounds is paramount for designing next-generation therapeutics with improved efficacy and safety profiles. This guide provides a comparative analysis of pyrimidine-based EGFR inhibitors, supported by experimental data and detailed protocols, to aid researchers in this endeavor.

Structure-Activity Relationship (SAR) of 2,4-Disubstituted Pyrrolo[2,3-d]pyrimidines

A key class of pyrimidine-based EGFR inhibitors is the 2,4-disubstituted pyrrolo[2,3-d]pyrimidine series. SAR studies have revealed critical insights into the structural requirements for potent EGFR inhibition. Modifications at the C4 and C2 positions of the pyrimidine ring, as well as substitutions on the pyrrolo moiety, have been extensively explored to optimize activity.

Key Findings from SAR Studies:
  • Substitution at the C4 Position: The nature of the substituent at the C4 position of the pyrimidine ring is a major determinant of inhibitory activity. Generally, an aniline or substituted aniline moiety is favored. The electronic and steric properties of the substituents on this aniline ring play a crucial role in the interaction with the hinge region of the EGFR kinase domain.

  • Substitution at the C2 Position: The C2 position often accommodates a solubilizing group, such as a morpholine or piperazine ring, to improve the pharmacokinetic properties of the compound. The size and basicity of this group can influence both potency and selectivity.

  • Pyrrolo[2,3-d]pyrimidine Core: This fused ring system serves as a bioisostere of the purine core of ATP, enabling competitive binding to the ATP-binding pocket of EGFR.[1] Substitutions on the pyrrolo nitrogen can be used to modulate the physicochemical properties of the molecule.

The following table summarizes the in vitro EGFR inhibitory activity (IC50) of a series of 2,4-disubstituted pyrrolo[2,3-d]pyrimidine analogs, highlighting the impact of various substitutions.

Compound IDC4-Substituent (Aniline)C2-SubstituentEGFR IC50 (nM)Reference
1 3-chloro-4-fluoroaniline4-morpholino3.63[1]
2 4-((3-chloro-4-fluorophenyl)amino)4-morpholino3.76[1]
3 3-ethynylaniline4-morpholino5.98[1]
4 Aniline4-morpholino383.7[1]
5 4-methoxyaniline4-morpholino63.29[1]

Table 1: In Vitro EGFR Inhibitory Activity of 2,4-Disubstituted Pyrrolo[2,3-d]pyrimidine Analogs. This table illustrates the impact of substitutions on the C4-aniline ring on the EGFR inhibitory potency.

Experimental Protocols

The following is a representative protocol for an in vitro kinase assay used to determine the EGFR inhibitory activity of the compounds listed in Table 1.

In Vitro EGFR Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the human EGFR tyrosine kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 as a generic substrate

  • Adenosine-5'-triphosphate (ATP), [γ-32P]ATP

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 100 µM Na3VO4)

  • 96-well filter plates

  • Phosphorimager or scintillation counter

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.

  • Reaction Setup: In a 96-well plate, the recombinant EGFR kinase, the substrate poly(Glu, Tyr), and the test compound at various concentrations are mixed in the kinase reaction buffer.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of cold ATP and [γ-32P]ATP. The final ATP concentration should be at or near the Km value for EGFR.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

  • Termination of Reaction: The reaction is stopped by the addition of a stop solution (e.g., 30% acetic acid or a solution containing EDTA).

  • Measurement of Phosphorylation: The phosphorylated substrate is captured on a filter membrane in the 96-well filter plate. The unincorporated [γ-32P]ATP is washed away.

  • Quantification: The amount of radioactivity incorporated into the substrate is quantified using a phosphorimager or a scintillation counter.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control (DMSO-treated) wells. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve using appropriate software.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for screening EGFR inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Differentiation AKT->Proliferation STAT->Transcription Transcription->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation cluster_analysis Analysis Compound_Prep Compound Synthesis & Dilution Primary_Screen Primary Kinase Assay (Single Concentration) Compound_Prep->Primary_Screen Assay_Prep Assay Component Preparation Assay_Prep->Primary_Screen Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screen->Dose_Response Active Hits Cell_Assay Cell-Based Assays (e.g., Proliferation) Dose_Response->Cell_Assay Data_Analysis Data Analysis & SAR Dose_Response->Data_Analysis Selectivity Kinase Selectivity Profiling Cell_Assay->Selectivity Cell_Assay->Data_Analysis Selectivity->Data_Analysis

Caption: Workflow for EGFR Inhibitor Screening.

References

A Comparative Guide to Oncologic PET Imaging Agents: [¹⁸F]FDG, [¹⁸F]FLT, and [¹¹C]Choline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncologic imaging, Positron Emission Tomography (PET) stands as a cornerstone for diagnosis, staging, and monitoring therapeutic response. The efficacy of PET imaging is intrinsically linked to the performance of the radiotracer employed. This guide provides a comparative analysis of three prominent PET imaging agents: [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG), [¹⁸F]Fluorothymidine ([¹⁸F]FLT), and [¹¹C]Choline. We present a synthesis of their performance data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to aid researchers in the selection and application of these critical imaging tools.

Performance Comparison

The selection of an appropriate imaging agent is paramount for accurate tumor assessment. The following table summarizes the quantitative performance of [¹⁸F]FDG, [¹⁸F]FLT, and [¹¹C]Choline across various oncologic applications.

Imaging AgentPrinciple of UptakeCancer TypeSensitivity (%)Specificity (%)Mean/Max Standardized Uptake Value (SUV)Key AdvantagesKey Limitations
[¹⁸F]FDG Glucose metabolismLung Cancer85-9682-99[1]HighBroad applicability, well-established protocolsHigh uptake in inflammatory tissues leading to false positives[2][3]
Head and Neck Cancer9484[1]HighExcellent for initial staging and recurrence detectionNon-specific uptake in brain and muscle
Colorectal Cancer (Recurrence)92 (extrahepatic)95 (extrahepatic)[2]Moderate to HighHigh accuracy for detecting recurrent diseaseLimited by physiologic bowel uptake
Esophageal Cancer100 (primary tumor)-Median SUVmean: 6.0[4]High detection rate for primary tumorsUptake in benign inflammatory lesions[4]
[¹⁸F]FLT Cellular proliferation (Thymidine kinase 1 activity)Esophageal Cancer80 (primary tumor)-Median SUVmean: 3.4[4]More specific to tumor proliferation than metabolic activity[3]Lower uptake compared to [¹⁸F]FDG, more false-negatives[4]
Diffuse Large B-cell LymphomaLower than [¹⁸F]FDGHigher than [¹⁸F]FDGAverage max SUV lower than [¹⁸F]FDG[5]Potentially more specific for assessing treatment responseNot as sensitive for initial staging as [¹⁸F]FDG[5]
[¹¹C]Choline Cell membrane biosynthesis (Choline kinase activity)Prostate Cancer (Recurrence)HighHighVariableSuperior to [¹⁸F]FDG for detecting prostate cancer recurrence[6]Short half-life of ¹¹C (20.4 min) requires an on-site cyclotron[7]
Brain TumorsHighHighVariableLow uptake in normal brain tissue, providing high contrast[6]Limited availability
Lung CancerLower than [¹⁸F]FDG for lymph node metastases--Superior for detecting brain metastases compared to [¹⁸F]FDGInferior to [¹⁸F]FDG for detecting lymph node metastases

Experimental Protocols

Accurate and reproducible imaging results are contingent upon standardized experimental protocols. The following sections detail the methodologies for PET/CT imaging with [¹⁸F]FDG, [¹⁸F]FLT, and [¹¹C]Choline.

[¹⁸F]FDG PET/CT Protocol

Patient Preparation:

  • Patients should fast for a minimum of 4-6 hours prior to the scan to minimize physiologic glucose and insulin levels.[8]

  • Blood glucose levels should be checked before tracer injection; levels above 150-200 mg/dL may necessitate rescheduling.[8]

  • Patients should rest in a quiet, dimly lit room during the uptake period to minimize muscular uptake of [¹⁸F]FDG.[8]

Tracer Administration:

  • The typical administered dose of [¹⁸F]FDG is 370-740 MBq (10-20 mCi) via intravenous injection.[9]

  • The injection site should be contralateral to the area of primary concern.[8]

Image Acquisition:

  • Image acquisition typically begins 45-60 minutes after tracer injection.[8]

  • A whole-body scan is performed from the skull base to the mid-thigh.

  • A low-dose CT scan is acquired for attenuation correction and anatomical localization.

[¹⁸F]FLT PET/CT Protocol

Patient Preparation:

  • Similar to [¹⁸F]FDG, patients are typically required to fast for 4-6 hours prior to the scan.

Tracer Administration:

  • The administered dose of [¹⁸F]FLT is generally in the range of 185-370 MBq (5-10 mCi).

Image Acquisition:

  • Image acquisition is typically performed 60 minutes after tracer injection.

  • The scanning protocol is similar to that of an [¹⁸F]FDG PET/CT, including a whole-body scan and a low-dose CT for attenuation correction.

[¹¹C]Choline PET/CT Protocol

Patient Preparation:

  • No specific dietary restrictions are generally required for [¹¹C]Choline PET/CT.

Tracer Administration:

  • The administered dose of [¹¹C]Choline is typically 370-740 MBq (10-20 mCi).[7]

Image Acquisition:

  • Due to the rapid uptake and metabolism of choline, imaging can begin as early as 5-10 minutes post-injection.[7]

  • The scan range is often focused on the area of interest, such as the pelvis for prostate cancer, but can be extended to a whole-body scan.

  • A co-registered CT scan is performed for anatomical correlation.

Visualizing the Mechanisms and Workflows

To further elucidate the principles behind these imaging agents and the procedures involved, the following diagrams are provided.

FDG_Uptake_Pathway Cellular Uptake and Trapping of [¹⁸F]FDG cluster_extracellular Extracellular Space cluster_cell Cancer Cell FDG_ext [¹⁸F]FDG GLUT GLUT Transporter FDG_ext->GLUT Transport Glucose_ext Glucose Glucose_ext->GLUT Transport FDG_int [¹⁸F]FDG GLUT->FDG_int Glucose_int Glucose GLUT->Glucose_int Hexokinase Hexokinase FDG_int->Hexokinase Glucose_int->Hexokinase FDG_P [¹⁸F]FDG-6-P (Trapped) Hexokinase->FDG_P Phosphorylation G6P Glucose-6-P Hexokinase->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis

Caption: Cellular uptake pathway of [¹⁸F]FDG in cancer cells.

PET_CT_Workflow General Experimental Workflow for PET/CT Imaging Patient_Prep Patient Preparation (Fasting, etc.) Tracer_Admin Radiotracer Administration (e.g., [¹⁸F]FDG injection) Patient_Prep->Tracer_Admin Uptake_Phase Uptake Phase (Resting Period) Tracer_Admin->Uptake_Phase CT_Scan CT Scan (Anatomical Imaging & Attenuation Correction) Uptake_Phase->CT_Scan PET_Scan PET Scan (Functional Imaging) CT_Scan->PET_Scan Image_Recon Image Reconstruction & Fusion PET_Scan->Image_Recon Image_Analysis Image Analysis (SUV Measurement, etc.) Image_Recon->Image_Analysis

Caption: A generalized workflow for a clinical PET/CT examination.

References

Benchmarking a Novel Adenosine A₂A Receptor Antagonist, C₁₃H₁₆ClN₅O₄, Against the Clinically Approved Drug Istradefylline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical novel compound C₁₃H₁₆ClN₅O₄ against the established adenosine A₂A receptor antagonist, Istradefylline (KW-6002). The data presented for Istradefylline is based on publicly available experimental results and serves as a benchmark for evaluating the potential of new chemical entities in this class.

Executive Summary

The adenosine A₂A receptor is a key target in the basal ganglia, playing a crucial role in modulating motor function.[1] Antagonists of this receptor have shown therapeutic promise in Parkinson's disease by indirectly modulating dopaminergic signaling without directly acting on dopamine receptors.[1][2] Istradefylline is a potent and selective A₂A receptor antagonist approved for the treatment of Parkinson's disease.[3][4][5] This guide outlines the key in vitro and in vivo parameters against which a new chemical entity like C₁₃H₁₆ClN₅O₄ should be compared.

In Vitro Performance Comparison

A critical initial assessment of a novel A₂A receptor antagonist involves determining its binding affinity and functional potency. These parameters indicate the compound's ability to bind to the target receptor and elicit a biological response.

Table 1: In Vitro Receptor Binding Affinity

CompoundTargetSpeciesKᵢ (nM)Reference Compound
C₁₃H₁₆ClN₅O₄ Adenosine A₂A ReceptorHuman[Data to be determined]-
Istradefylline (KW-6002)Adenosine A₂A ReceptorHuman2.2 - 9.12-[6][7][8]
Istradefylline (KW-6002)Adenosine A₁ ReceptorHuman>287-[6][7][8]
Istradefylline (KW-6002)Adenosine A₂B ReceptorHuman[Lower affinity]-[9]
Istradefylline (KW-6002)Adenosine A₃ ReceptorHuman>681-[6][8]

Table 2: In Vitro Functional Activity (cAMP Assay)

CompoundAssay TypeCell LineEC₅₀/IC₅₀Agonist Used
C₁₃H₁₆ClN₅O₄ Antagonist Functional AssayhA₂A-HEK293[Data to be determined]CGS-21680
Istradefylline (KW-6002)Antagonist Functional AssayCultured CellsShifts CGS-21680 curve to the rightCGS-21680[9]

Pharmacokinetic Profile Comparison

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is essential for its development as a therapeutic agent.

Table 3: Pharmacokinetic Parameters of Istradefylline (Human)

ParameterValue
Bioavailability Unknown due to insolubility[3]
Time to Peak Plasma Concentration (Tₘₐₓ) ~4 hours[3][10]
Terminal Half-life (t₁/₂) ~83 hours[3][10]
Metabolism Primarily by CYP1A1 and CYP3A4[3][10]
Excretion ~48% in feces, ~39% in urine[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Radioligand Binding Assay Protocol

This protocol is designed to determine the binding affinity (Kᵢ) of a test compound for the adenosine A₂A receptor.

  • Membrane Preparation:

    • Prepare cell membranes from a cell line stably expressing the human adenosine A₂A receptor (e.g., HEK293 cells).

    • Homogenize cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in the assay buffer.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes, a radiolabeled A₂A receptor antagonist (e.g., [³H]-SCH 58261 or [³H]-ZM241385), and varying concentrations of the test compound (C₁₃H₁₆ClN₅O₄) or the reference compound (Istradefylline).

    • Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through a glass fiber filter to separate bound from unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

cAMP Functional Assay Protocol

This protocol measures the ability of a test compound to antagonize the effects of an A₂A receptor agonist on intracellular cyclic AMP (cAMP) levels.

  • Cell Culture:

    • Culture a cell line stably expressing the human adenosine A₂A receptor (e.g., HEK293 or CHO cells) in appropriate media.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with a suitable assay buffer (e.g., HBSS).

    • Pre-incubate the cells with varying concentrations of the test compound (C₁₃H₁₆ClN₅O₄) or the reference compound (Istradefylline) for a defined period (e.g., 15-30 minutes).

    • Stimulate the cells with a known concentration of an A₂A receptor agonist, such as CGS-21680 (Kᵢ = 27 nM), in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[11][12][13][14][15]

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[16]

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the concentration of the test compound.

    • Determine the IC₅₀ value, which represents the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP production.

Signaling Pathway and Experimental Workflows

Visualizing the underlying biological pathways and experimental procedures can aid in understanding the mechanism of action and the experimental design.

G Adenosine A2A Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Binds and Activates Antagonist C13H16ClN5O4 / Istradefylline Antagonist->A2AR Binds and Blocks G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of neuronal excitability) PKA->Cellular_Response Phosphorylates Targets

Caption: Adenosine A₂A receptor signaling cascade.

G Radioligand Binding Assay Workflow start Start prep_membranes Prepare Cell Membranes (with A2A Receptors) start->prep_membranes incubation Incubate Membranes with Radioligand and Test Compound prep_membranes->incubation filtration Filter to Separate Bound and Unbound Ligand incubation->filtration counting Measure Radioactivity filtration->counting analysis Analyze Data (IC50 -> Ki) counting->analysis end End analysis->end

Caption: Workflow for radioligand binding assay.

G cAMP Functional Assay Workflow start Start plate_cells Plate A2A Receptor- Expressing Cells start->plate_cells pre_incubate Pre-incubate with Test Compound plate_cells->pre_incubate stimulate Stimulate with Agonist (e.g., CGS-21680) pre_incubate->stimulate lyse_cells Lyse Cells stimulate->lyse_cells measure_cAMP Measure cAMP Levels (e.g., ELISA, TR-FRET) lyse_cells->measure_cAMP analysis Analyze Data (IC50) measure_cAMP->analysis end End analysis->end

Caption: Workflow for cAMP functional assay.

References

Unraveling the In Vivo Potential of C13H16ClN5O4: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the available preclinical data on the investigational compound C13H16ClN5O4 reveals a significant lack of public information regarding its in vivo efficacy in animal models. Extensive searches for this specific molecular formula have not yielded a common name, drug development code, or any published studies detailing its therapeutic effects, mechanism of action, or comparative performance against other therapies.

This absence of data prevents a direct comparison of this compound with alternative treatments in a publishable guide format. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualization of signaling pathways cannot be fulfilled without access to primary research articles or clinical trial information.

To provide a framework for what such a comparison guide would entail, should data become available, the following sections outline the necessary components and structure.

Hypothetical Data Presentation:

Were data accessible, quantitative results from in vivo studies would be summarized in a format similar to Table 1. This would allow for a clear and concise comparison of the efficacy of this compound against a standard-of-care or alternative experimental drug in a relevant animal model.

Table 1: Illustrative Comparison of In Vivo Efficacy in a Xenograft Model

Treatment GroupDosing RegimenMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)Overall Survival (Median, Days)
Vehicle Control10 mL/kg, p.o., daily1500 ± 250-25
This compound 50 mg/kg, p.o., daily 450 ± 120 70 42
Alternative Agent X25 mg/kg, i.p., twice weekly600 ± 1506038

Experimental Protocols:

A crucial component of a comparative guide is the detailed methodology of the cited experiments to ensure reproducibility and allow for critical evaluation of the results. An example of a typical experimental protocol section is provided below.

Example Experimental Protocol: Xenograft Tumor Model

  • Cell Line: Human colorectal cancer cell line (e.g., HCT116)

  • Animal Model: Female athymic nude mice (6-8 weeks old)

  • Tumor Implantation: 5 x 10^6 HCT116 cells in 100 µL of Matrigel were subcutaneously injected into the right flank of each mouse.

  • Treatment Initiation: When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups (n=10 per group).

  • Drug Administration: this compound was administered orally (p.o.) daily at a dose of 50 mg/kg. The vehicle control group received the formulation excipient.

  • Efficacy Endpoints: Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²)/2. Body weight was monitored as an indicator of toxicity. The study was terminated when tumors in the control group reached a predetermined size, and survival was monitored.

Signaling Pathway and Workflow Visualization:

To illustrate the mechanism of action or experimental procedures, diagrams are essential. The following are examples of how Graphviz (DOT language) would be used to create these visualizations.

Hypothetical Signaling Pathway

If this compound were found to be an inhibitor of a specific kinase cascade, the pathway could be visualized as follows:

cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation This compound This compound This compound->MEK Inhibition

Figure 1: Hypothetical signaling pathway for this compound.

Experimental Workflow Diagram

The process of an in vivo efficacy study can also be visually represented.

Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Tumor_Implantation Tumor Implantation in Mice Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth to 100-150 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Treatment Administration (Vehicle, this compound, Alt. Agent) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Growth Inhibition, Survival) Monitoring->Endpoint End End Endpoint->End

Figure 2: Workflow for a typical in vivo efficacy study.

While the framework for a comprehensive comparison guide for this compound is established, the critical missing element is the primary data. Researchers, scientists, and drug development professionals are encouraged to consult peer-reviewed publications, patent filings, and conference proceedings for the initial disclosure of data related to this compound. Without such information, any assessment of its in vivo efficacy and potential clinical utility remains speculative.

A Comparative Analysis of Azonafide (C13H16ClN5O4): Efficacy and Cellular Impact

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide is an illustrative example designed to meet specific formatting and content requirements. The compound C13H16ClN5O4, referred to herein as "Azonafide," and all associated experimental data are hypothetical. This document serves as a template for presenting comparative scientific findings.

This guide provides a comparative overview of Azonafide (this compound), a novel investigational compound, against a standard alternative, here designated as Competitor Compound B (CC-B). The focus of this analysis is on the reproducibility of experimental results related to their efficacy in inhibiting the PI3K/AKT/mTOR signaling pathway, a critical cascade in cell growth and proliferation.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative performance of Azonafide in comparison to CC-B in key in-vitro assays.

Table 1: Kinase Inhibition Potency This table details the half-maximal inhibitory concentration (IC50) of each compound against the mTORC1 kinase. Lower values indicate higher potency.

CompoundMolecular FormulaTarget KinaseIC50 (nM)Standard Deviation (±nM)
Azonafide This compoundmTORC115.21.8
CC-B C14H18N4O2mTORC128.53.1

Table 2: Cell Viability in MCF-7 Breast Cancer Cell Line This table shows the concentration of each compound required to reduce the viability of the MCF-7 cell line by 50% (EC50) after a 72-hour incubation period.

CompoundCell LineAssay DurationEC50 (µM)Standard Deviation (±µM)
Azonafide MCF-772 hours1.20.3
CC-B MCF-772 hours2.50.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

1. In-Vitro mTORC1 Kinase Assay Protocol

  • Objective: To determine the IC50 value of the test compounds against the mTORC1 kinase.

  • Materials: Recombinant human mTORC1 protein, ATP, substrate peptide (4E-BP1), test compounds (Azonafide, CC-B), kinase assay buffer, ADP-Glo™ Kinase Assay kit.

  • Procedure:

    • A serial dilution of the test compounds is prepared in DMSO, then diluted in kinase assay buffer.

    • 10 µL of recombinant mTORC1 enzyme is added to the wells of a 96-well plate.

    • 5 µL of the diluted test compounds are added to the respective wells and incubated for 15 minutes at room temperature.

    • The kinase reaction is initiated by adding 10 µL of a solution containing the ATP and 4E-BP1 substrate.

    • The reaction is allowed to proceed for 60 minutes at 30°C.

    • The amount of ADP produced is quantified using the ADP-Glo™ assay system as per the manufacturer's instructions. Luminescence is read on a plate reader.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using graphing software.

2. Cell Viability (MTT) Assay Protocol

  • Objective: To determine the EC50 value of the test compounds on the metabolic activity of the MCF-7 cell line.

  • Materials: MCF-7 cells, DMEM medium supplemented with 10% FBS, test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

  • Procedure:

    • MCF-7 cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • Azonafide and CC-B are serially diluted in culture medium to achieve a range of final concentrations.

    • The medium from the cell plates is replaced with the medium containing the test compounds. A vehicle control (DMSO) is included.

    • Plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

    • After incubation, 20 µL of MTT reagent (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.

    • The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • EC50 values are determined from the dose-response curve by normalizing the data to the vehicle-treated control wells.

Mandatory Visualizations

Diagrams illustrating the targeted signaling pathway and a representative experimental workflow are provided below.

mTOR_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Protein Synthesis mTORC1->Proliferation Azonafide Azonafide (this compound) Azonafide->mTORC1 Inhibition

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway with the inhibitory action of Azonafide.

Cell_Viability_Workflow A Seed MCF-7 Cells (5,000 cells/well) B Incubate 24h (Adhesion) A->B C Add Serially Diluted Azonafide / CC-B B->C D Incubate 72h (Drug Exposure) C->D E Add MTT Reagent D->E F Incubate 4h (Formazan Formation) E->F G Solubilize Crystals (Add DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate EC50 H->I

Figure 2: Experimental workflow for determining cell viability using the MTT assay.

Safety Operating Guide

Safe Disposal of C13H16ClN5O4: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. The compound with the molecular formula C13H16ClN5O4, likely a novel research chemical, requires careful handling and disposal due to its chlorinated and nitrogen-containing organic structure. In the absence of a specific Safety Data Sheet (SDS), a cautious approach, treating the substance as hazardous waste, is mandatory. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound in a laboratory setting.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

II. Waste Identification and Segregation

Proper waste segregation is the foundation of safe chemical disposal. It prevents dangerous reactions between incompatible chemicals and ensures that waste is treated and disposed of correctly.

Step 1: Waste Characterization

  • Treat this compound as a hazardous chemical waste. Due to the presence of chlorine, it falls under the category of halogenated organic waste.

Step 2: Segregation

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, properly labeled, and sealed container for solid hazardous waste. Do not mix with non-hazardous trash.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for halogenated organic liquid waste.[1] Avoid mixing with non-halogenated organic solvents or aqueous waste streams to prevent complications and increased costs in the disposal process.

III. Disposal Procedures: A Step-by-Step Guide

1. Container Selection and Labeling:

  • Choose a waste container that is compatible with chlorinated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • The container must be in good condition, with a secure, leak-proof cap.

  • Label the waste container clearly with the words "Hazardous Waste," the full chemical name (this compound), and a list of all components and their approximate concentrations.[2] An official hazardous waste tag from your institution's Environmental Health & Safety (EHS) department should be used.[3]

2. Waste Accumulation:

  • Store the waste container in a designated satellite accumulation area (SAA), which is typically located within or near the laboratory in a fume hood or a ventilated cabinet.[2][4]

  • Keep the waste container closed at all times, except when adding waste.

  • Do not fill the container to more than 90% capacity to allow for vapor expansion and to prevent spills.

3. Arranging for Pickup and Disposal:

  • Once the waste container is full or is no longer being added to, arrange for its pickup by your institution's EHS department or a certified chemical waste disposal contractor.[4]

  • Complete all necessary paperwork for the waste pickup, ensuring that the information on the hazardous waste tag is accurate and complete.[3]

4. Decontamination of Emptied Containers and Glassware:

  • Any "empty" container that held this compound must be managed as hazardous waste unless it has been triple-rinsed.

  • To triple-rinse, rinse the container three times with a suitable solvent (e.g., acetone or methanol). The rinsate from the first rinse must be collected and disposed of as hazardous waste. Subsequent rinsates may also need to be collected depending on local regulations.

IV. Quantitative Data for Disposal

ParameterGuidelineRationale
Waste Container Fill Level Do not exceed 90% capacityPrevents spills and allows for vapor expansion.
Satellite Accumulation Time Varies by generator status (consult EHS)Regulatory compliance to ensure timely disposal.
pH of Aqueous Waste Neutral (6-9) if applicablePrevents corrosion of containers and drainage systems.

V. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_disposal_process Disposal Process cluster_decon Decontamination A Wear Appropriate PPE B Work in a Fume Hood A->B C Characterize Waste as Halogenated Organic B->C D Segregate Solid and Liquid Waste Streams C->D E Select & Label Compatible Waste Container D->E F Accumulate Waste in SAA (<=90% Full) E->F G Arrange for EHS Pickup F->G H Triple-Rinse Emptied Containers G->H I Dispose of Rinsate as Hazardous Waste H->I

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.